(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(3S)-6-oxopiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNSUMIBERIFIT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a chiral piperidone derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structural motif is a key building block in the synthesis of a variety of biologically active molecules. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and applications, with a focus on its role as a crucial intermediate in the development of novel therapeutics. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate its effective utilization in their research and development endeavors.
Molecular Profile and Physicochemical Properties
This compound is a white to off-white solid. The Boc (tert-butoxycarbonyl) protecting group on the amine is instrumental in synthetic strategies, allowing for controlled reactions at other sites of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [1][2][3] |
| Molecular Weight | 214.26 g/mol | [2][3] |
| Monoisotopic Mass | 214.13174 Da | [1] |
| CAS Number | 172913-96-1 | [2][3][4][5] |
| Physical Form | Solid | [2][3] |
| Purity | Typically >95% | [2][3] |
| Storage | Store at room temperature | [2][3] |
Note: A related compound, tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, has a molecular formula of C₁₀H₁₆N₂O₄ and a molecular weight of 228.25.[6]
Synthesis and Manufacturing
The efficient synthesis of enantiomerically pure this compound is critical for its application in pharmaceutical development. An optimized, four-step methodology has been developed for its large-scale production.[7] This process has been shown to achieve a total yield of 67% on a hundred-gram scale, with a purity of 99.4%.[7]
A key innovation in this synthetic route is the use of p-toluenesulfonyl (p-Ts) as an activating and leaving group for a hydroxyl moiety, replacing the more traditional methylsulfonyl (Ms) group.[7] Furthermore, dibenzylamine is utilized as the amine source instead of sodium azide, thereby avoiding the use of the highly toxic and explosive NaN₃ and the controlled substance MsCl.[7] The reagents employed in this synthesis are readily available and cost-effective, making the process amenable to industrial-scale production.[7]
Caption: Optimized four-step synthesis workflow.
Applications in Drug Discovery and Development
This compound serves as a pivotal intermediate in the synthesis of a wide range of pharmaceutical agents. The piperidine scaffold is a common feature in many bioactive compounds, and the chiral nature of this particular building block is essential for the stereospecific interactions required for therapeutic efficacy.
Its applications span several therapeutic areas:
-
Neuroscience: The compound is utilized in the development of novel drugs targeting neurological disorders.[8] For instance, it is a key intermediate in the synthesis of orexin receptor antagonists, which are being investigated for the treatment of sleep disorders.[9]
-
Inflammation and Immunology: It is also a building block for IRAK4 (interleukin-1 receptor-associated kinase 4) inhibitors, which are potential therapeutics for inflammatory and autoimmune diseases.[9]
-
Oncology: The related glutarimide moiety, present in compounds like lenalidomide, highlights the importance of this structural class in the development of anti-cancer agents.
-
General Medicinal Chemistry: The carbamate group and the piperidone ring offer multiple points for chemical modification, allowing for the generation of diverse compound libraries for high-throughput screening. The Boc-protecting group is crucial in multi-step syntheses, preventing unwanted side reactions.[10]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the presence of key functional groups.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to separate it from any starting materials or byproducts.
-
Chiral Chromatography: Essential for confirming the enantiomeric purity of the (S)-isomer.
Safety and Handling
According to safety data sheets, this compound is classified as harmful if swallowed and may cause an allergic skin reaction.[2][3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[2][3][4]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3][4]
Conclusion
This compound is a valuable and versatile chiral building block for the pharmaceutical industry. Its well-defined chemical properties, coupled with an efficient and scalable synthesis, make it an attractive starting material for the development of a new generation of therapeutics. A thorough understanding of its chemistry and applications is essential for any researcher or drug development professional working in this field.
References
-
Li, Y., Tang, X., Li, X., & Yang, P. (2025). Process Development and Scale-Up of (S)-tert-Butyl(6-oxopiperdin-3-yl)carbamate. Chinese Journal of Organic Chemistry, 45(1), 220-226. [Link]
-
precisionFDA. TERT-BUTYL (R)-(2,6-DIOXOPIPERIDIN-3-YL)CARBAMATE. [Link]
-
PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. [Link]
-
PubChemLite. Tert-butyl n-(6-oxopiperidin-3-yl)carbamate. [Link]
-
ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
-
Pittelkow, M. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [Link]
-
National Center for Biotechnology Information. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link]
-
Rlavie. (S)-Tert-Butyl 6-Oxopiperidin-3-Ylcarbamate. [Link]
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The Piperidine Scaffold: A Linchpin in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as a titan in the world of medicinal chemistry. Its deceptively simple structure belies a profound versatility that has cemented its status as a "privileged scaffold" in drug design.[1] Found at the core of a vast number of natural products and FDA-approved pharmaceuticals, the piperidine moiety is a testament to nature's ingenuity and a cornerstone of synthetic therapeutic development.[2] This in-depth guide provides a comprehensive exploration of the multifaceted role of the piperidine scaffold in bioactive molecules. We will dissect its fundamental physicochemical properties, delve into the intricate structure-activity relationships that govern its biological effects, and present detailed synthetic and analytical protocols to empower researchers in their quest for novel therapeutics. This guide is designed not as a rigid set of instructions, but as a foundational resource to inform and inspire the rational design of the next generation of piperidine-containing drugs.
The Enduring Significance of the Piperidine Scaffold
The prevalence of the piperidine motif in clinically successful drugs is no coincidence. Its utility stems from a unique combination of structural and physicochemical properties that make it an ideal building block for engaging with biological targets and achieving favorable pharmacokinetic profiles.
1.1. Structural and Conformational Flexibility: The saturated sp³-hybridized nature of the piperidine ring imparts a three-dimensional character that is crucial for specific interactions with the binding pockets of proteins.[1] Its ability to adopt various conformations, most notably the chair and boat forms, allows for a precise spatial orientation of substituents, which can be fine-tuned to maximize target engagement.
1.2. Physicochemical Properties: The nitrogen atom within the piperidine ring is a key modulator of its physicochemical properties. As a secondary amine, it is basic and can be protonated at physiological pH, enhancing aqueous solubility and enabling the formation of crucial hydrogen bonds with biological targets. The overall lipophilicity of a molecule can be modulated by the introduction of substituents on the piperidine ring, allowing for a delicate balance between solubility and membrane permeability.[1]
1.3. Synthetic Tractability: A rich and well-established body of synthetic methodologies exists for the construction and functionalization of the piperidine ring. This synthetic accessibility allows for the creation of diverse libraries of piperidine-containing compounds for high-throughput screening and lead optimization.
Structure-Activity Relationships (SAR): Decoding the Impact of Substitution
The biological activity of piperidine-containing molecules is exquisitely sensitive to the nature, position, and stereochemistry of substituents on the ring. A thorough understanding of these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.
2.1. Piperidine in Anticancer Agents: The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and the disruption of critical signaling pathways.
Table 1: Structure-Activity Relationship of Piperidine Derivatives as Kinase Inhibitors
| Compound Series | Target Kinase | Key Structural Features for Activity | IC50 (nM) | Reference |
| Piperidine Carboxamide Derivatives | Anaplastic Lymphoma Kinase (ALK) | Carboxamide linkage at C3; specific aromatic substitutions on the N-phenyl ring. | 0.174 µM (for compound 1) | [3] |
| Diaryl Pyrazole Piperidines | p38 MAP Kinase | Piperidine at C5 of the pyrazole ring; specific substitutions on the piperidine nitrogen. | Varies with substitution | [4] |
2.2. Piperidine in Central Nervous System (CNS) Drugs: The ability of the piperidine scaffold to cross the blood-brain barrier has made it a mainstay in the development of drugs targeting the CNS.
Table 2: Structure-Activity Relationship of Donepezil Analogs as Acetylcholinesterase (AChE) Inhibitors
| Compound Modification | Target | Impact on Activity | IC50 | Reference |
| Replacement of indanone with phthalazinone | AChE and BuChE | Potent dual inhibition | 3.45 ± 0.23 µM (AChE) | [5] |
| Indanone and benzylpiperidine linked by a double bond | AChE and BACE-1 | Reduced AChE inhibition, potential for dual BACE-1 inhibition | 0.043 ± 0.007 µM (AChE for most active analog) | [5][6] |
| Conjugation with N-benzylpyridinium | AChE | Potent inhibition | 0.8 nM (human AChE) | [5] |
Synthetic Strategies for Piperidine-Containing Molecules
The construction of the piperidine core and its subsequent derivatization are pivotal steps in the synthesis of novel drug candidates. A multitude of synthetic strategies have been developed, ranging from classical cyclization reactions to modern, highly efficient catalytic methods.
3.1. General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of bioactive piperidine molecules.
3.2. Case Study: Detailed Synthesis of Raloxifene
Raloxifene is a selective estrogen receptor modulator (SERM) containing a piperidine moiety, used for the prevention and treatment of osteoporosis in postmenopausal women. The following is a detailed, step-by-step protocol for its synthesis.
Experimental Protocol: Synthesis of Raloxifene Hydrochloride [7][8][9][10][11]
-
Step 1: Friedel-Crafts Acylation.
-
To a solution of 4-[2-(Piperidinyl)Ethoxy]benzoic acid hydrochloride (55g) in dichloromethane (200 mL), add thionyl chloride (56g) under a nitrogen atmosphere at 25-35°C.
-
Heat the mixture to 40°C for 3 hours.
-
Remove the solvent and excess thionyl chloride under vacuum.
-
Dissolve the resulting crude acid chloride in dichloromethane (250 mL).
-
Add 6-methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]benzothiophene (50g) to the solution.
-
Cool the mixture to 10-15°C and add aluminum chloride (137.5g) portion-wise.
-
Allow the reaction to proceed at 25-35°C for 4 hours.
-
Quench the reaction by slowly adding it to water at 0-5°C.
-
Separate the organic layer, wash with water and dilute HCl, and then distill under vacuum to yield the intermediate.
-
-
Step 2: One-Pot Deprotection and Crystallization.
-
Take the crude intermediate from the previous step.
-
Add methanol (200 mL) and a 50% aqueous sodium hydroxide solution (100 mL).
-
Heat the mixture to 65-70°C and maintain for 10 hours.
-
After cooling, add activated charcoal, stir for 10 minutes at 70°C, and filter.
-
Adjust the pH of the clear filtrate to 2 with aqueous hydrochloric acid at 65-70°C and stir for 3 hours.
-
Add water (300 mL) and slowly cool the mixture to 0-5°C for 60 minutes to precipitate the product.
-
Filter the precipitated solid, wash with methanol (34 mL), and dry at 70°C to obtain high-purity raloxifene hydrochloride.
-
Diverse Biological Activities and Mechanisms of Action
Piperidine-containing molecules exhibit a remarkable breadth of biological activities, targeting a wide array of diseases.
4.1. Anticancer Activity and Signaling Pathways:
Many piperidine-based anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a critical regulator of cell growth and is often dysregulated in cancer.
Caption: The PI3K/Akt signaling pathway and a point of intervention for piperidine-based inhibitors.[12][13][14][15][16]
4.2. CNS Activity and Dopamine Receptor Signaling:
Piperidine-containing drugs, such as methylphenidate, are widely used to treat CNS disorders like ADHD. These drugs often act by modulating neurotransmitter systems, such as the dopamine signaling pathway.
Sources
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The Carbamate Pharmacophore: Structural Utility and Therapeutic Deployment
Executive Summary: The "Goldilocks" Functional Group
In the landscape of medicinal chemistry, the carbamate moiety (
We examine three distinct therapeutic applications that leverage these properties:
-
Pseudo-irreversible Inhibition in Neurodegeneration (Rivastigmine).[1]
-
Backbone Hydrogen Bonding in Antivirals (Darunavir).
-
Ion Channel Modulation in Epilepsy (Cenobamate).
Structural & Mechanistic Versatility
Chemical Stability and Resonance
The carbamate's utility stems from its unique electronic delocalization.[2] The nitrogen lone pair donates into the carbonyl carbon, reducing electrophilicity compared to esters. However, the additional oxygen atom renders the carbonyl more electrophilic than that of an amide.[3]
-
Proteolytic Stability: Carbamates resist aminopeptidases that typically cleave peptide bonds, making them excellent peptide surrogates.
-
Rotational Barrier: The
rotational barrier is approximately 3–4 kcal/mol lower than that of amides, allowing for a degree of conformational adaptation within a binding pocket [1].
Mechanism 1: Pseudo-Irreversible Inhibition (AChE)
In the treatment of Alzheimer’s Disease, the goal is to increase synaptic acetylcholine (ACh) levels.[4] Unlike reversible inhibitors (e.g., Donepezil), carbamates like Rivastigmine act as "pseudo-irreversible" inhibitors.[1]
The Mechanism:
-
Rivastigmine binds to the esteratic site of Acetylcholinesterase (AChE).[4][5]
-
The carbamate moiety is cleaved, transferring the carbamoyl group to the active site Serine hydroxyl (Ser200).
-
Key Differentiator: The hydrolytic regeneration of the carbamoylated enzyme is significantly slower (
hours) compared to the acetylated enzyme ( microseconds). This results in sustained efficacy even after the parent drug has cleared from plasma [2].
Mechanism 2: Backbone Binding (HIV Protease)
Darunavir represents the pinnacle of protease inhibitor design. Its efficacy against multi-drug resistant HIV strains is attributed to the Bis-THF (tetrahydrofuran) carbamate moiety.
-
The "Backbone" Strategy: Most mutations in HIV protease occur at amino acid side chains. The Bis-THF moiety of Darunavir forms strong hydrogen bonds with the backbone amide NH groups of Asp29 and Asp30.[6][7]
-
Resistance Resilience: Because the viral enzyme cannot mutate its backbone without losing catalytic function, Darunavir maintains high affinity (
pM) even against mutant strains [3].
Mechanism 3: Dual-Mode Ion Channel Modulation
Cenobamate (XCOPRI) utilizes a carbamate linker to achieve a dual mechanism for epilepsy treatment:
-
Positive Allosteric Modulation of GABA-A receptors (non-benzodiazepine site).[8]
-
Inhibition of Persistent Sodium Currents (
): Unlike traditional blockers that target transient currents ( ), Cenobamate preferentially blocks the persistent current responsible for sustained depolarization, sparing normal neuronal firing [4].
Visualization of Therapeutic Pathways
The following diagram illustrates the kinetic differentiation between standard substrate hydrolysis and carbamate-mediated pseudo-irreversible inhibition.
Figure 1: Kinetic comparison of AChE substrate turnover vs. Carbamate-mediated pseudo-irreversible inhibition.
Experimental Protocols
Synthesis: Activated Carbonate Method
While isocyanates are used for simple carbamates, the 4-Nitrophenyl Chloroformate activation method is preferred for complex medicinal chemistry applications due to its mild conditions and high yield.
Objective: Synthesize a carbamate derivative from a secondary alcohol and a complex amine.
Reagents:
-
Starting Alcohol (
) -
4-Nitrophenyl chloroformate
-
Pyridine or Triethylamine (Base)
-
Secondary Amine (
) -
Dichloromethane (DCM)
Step-by-Step Protocol:
-
Activation: Dissolve
(1.0 equiv) in anhydrous DCM at 0°C under Argon. -
Addition: Add Pyridine (1.5 equiv) followed by 4-Nitrophenyl chloroformate (1.1 equiv).
-
Monitoring: Stir at 0°C -> RT for 2 hours. Monitor via TLC for formation of the mixed carbonate intermediate.
-
Coupling: Once activation is complete, add the Amine (
, 1.2 equiv) and additional base (1.0 equiv) directly to the reaction mixture. -
Completion: Stir at RT for 4–12 hours. The formation of the yellow 4-nitrophenol byproduct indicates reaction progress.
-
Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), then Sat.
(to remove 4-nitrophenol), and Brine. Dry over .
Validation: Ellman’s Assay for AChE Inhibition
This protocol quantifies the potency (
Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[9][10][11][12] Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.[12]
Reagents:
-
Enzyme: AChE (0.1 U/mL final).
-
Substrate: Acetylthiocholine Iodide (ATCh, 0.5 mM final).
-
Chromogen: DTNB (0.3 mM final).
-
Test Compound: Dissolved in DMSO (Final DMSO < 1%).
Workflow:
-
Plate Setup: In a 96-well clear plate, add 140 µL Phosphate Buffer.
-
Inhibitor: Add 20 µL of Test Compound (serial dilutions). Include Vehicle Control (DMSO only).
-
Enzyme: Add 20 µL AChE stock. Incubate for 15 minutes at 25°C. Note: This pre-incubation is critical for carbamates to allow time for the carbamoylation event.
-
Initiation: Add 20 µL of Substrate/DTNB mix (prepared fresh).
-
Measurement: Measure Absorbance at 412 nm every 30 seconds for 10 minutes (Kinetic Mode).
-
Analysis: Calculate the slope (velocity) of the linear portion. Determine % Inhibition relative to Vehicle Control.
Comparative Data Analysis
The following table highlights the structural impact of the carbamate moiety across different therapeutic classes.
| Drug | Therapeutic Area | Carbamate Role | Binding Kinetic ( | Key Structural Advantage |
| Rivastigmine | Alzheimer's | Active Site Covalent Modifier | Very Slow (Hours) | Decouples pharmacodynamics from pharmacokinetics (Long duration, short |
| Darunavir | HIV-1 | Backbone H-Bond Acceptor | Slow (High Affinity) | Bis-THF carbamate binds enzyme backbone, evading resistance mutations. |
| Cenobamate | Epilepsy | Ion Channel Modulator | Reversible | Dual-action: Stabilizes inactivated Na+ channel state & modulates GABA. |
| Irinotecan | Oncology | Prodrug Linker | Cleaved by Carboxylesterase | Carbamate linker breaks to release active SN-38 metabolite in vivo. |
Synthesis Workflow Visualization
Figure 2: Step-by-step synthesis of complex carbamates via the 4-Nitrophenyl Chloroformate activation method.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Kandiah, N., et al. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase. Clinical Interventions in Aging. [Link]
-
Ghosh, A. K., et al. (2007). Darunavir, a conceptually new HIV-1 protease inhibitor for the treatment of drug-resistant HIV.[6][7][14][15] Bioorganic & Medicinal Chemistry. [Link]
-
Löscher, W., et al. (2021). Cenobamate, a Sodium Channel Inhibitor and Positive Allosteric Modulator of GABAA Ion Channels.[16][17] International Journal of Molecular Sciences. [Link]
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. [Link]
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An In-Depth Technical Guide to the Potential Biological Targets of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate Derivatives
Abstract
The (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate scaffold represents a privileged chemical structure in modern medicinal chemistry. Its close structural relationship to the glutarimide moiety of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, positions it as a prime candidate for the development of novel molecular glue degraders. This technical guide provides an in-depth exploration of the most probable biological target for derivatives of this scaffold: the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). We will dissect the mechanistic underpinnings of CRBN-mediated protein degradation, present a comprehensive, field-proven experimental workflow to identify and validate these potential molecular glues, and discuss alternative biological targets to ensure a thorough investigative paradigm. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Privileged Piperidine Scaffold and the Rise of Molecular Glues
The piperidine ring is a ubiquitous structural motif found in a vast array of clinically approved drugs, targeting a wide spectrum of diseases, including cancer and central nervous system (CNS) disorders.[1][2] Its prevalence is due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability, bioavailability, and target engagement.[1] The specific scaffold, this compound, serves as a key chiral building block for synthesizing more complex bioactive molecules.
The most compelling hypothesis for the biological activity of its derivatives stems from the structural analogy to a class of drugs known as Cereblon E3 Ligase Modulators (CELMoDs).[3][4] These molecules, famously including thalidomide and its analogs, function as "molecular glues."[5] They do not inhibit a protein's active site in the traditional sense but instead reprogram an E3 ubiquitin ligase by binding to its substrate receptor, Cereblon (CRBN). This binding alters the surface of CRBN, inducing the recruitment of proteins not normally targeted by this ligase—termed "neosubstrates"—leading to their ubiquitination and subsequent degradation by the proteasome.[6][7] This mechanism of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, capable of addressing proteins previously considered "undruggable."[8]
This guide will focus primarily on the hypothesis that derivatives of this compound act as molecular glues targeting CRBN, and will provide the technical framework to rigorously test this hypothesis.
The Primary Hypothesis: Cereblon as a Direct Biological Target
The core of our hypothesis is that the 6-oxopiperidin-3-yl moiety functions as a bioisostere of the glutarimide ring found in established CELMoDs. These molecules bind to a specific hydrophobic pocket within the Thalidomide Binding Domain (TBD) of CRBN.[9] This binding event is necessary and sufficient to trigger an allosteric rearrangement in CRBN, shifting it from an "open" to a "closed" conformation, which is competent for neosubstrate recruitment.[9]
Mechanism of Action: The Molecular Glue-Induced Ternary Complex
The proposed mechanism involves a series of orchestrated molecular events, which are critical to understand for designing validation experiments:
-
CRBN Binding: The derivative compound first binds to the tri-tryptophan pocket of the CRBN TBD.
-
Conformational Change: This binding stabilizes a conformation of CRBN that presents a new molecular surface.
-
Neosubstrate Recruitment: This new composite surface (CRBN + compound) has high affinity for a "degron" motif on a neosubstrate protein. For many known CELMoDs, this degron is a specific β-hairpin structure containing a critical glycine (a "G-loop").[10]
-
Ternary Complex Formation: The interaction results in a stable ternary complex: CRBN-Compound-Neosubstrate .
-
Ubiquitination: The neosubstrate, now in proximity to the CRL4 E3 ligase machinery, is polyubiquitinated.
-
Proteasomal Degradation: The ubiquitinated neosubstrate is recognized and degraded by the 26S proteasome, leading to its clearance from the cell.
Well-established neosubstrates for existing CELMoDs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the translation termination factor GSPT1.[6][11] Derivatives of the this compound scaffold may target these same proteins or recruit a novel set of neosubstrates.
Caption: Proposed molecular glue mechanism for this compound derivatives.
Experimental Validation Workflow: A Step-by-Step Technical Guide
To rigorously validate that a derivative of this compound acts as a CRBN-directed molecular glue, a multi-step experimental cascade is required. This workflow is designed to be self-validating, where positive results in an early-stage assay provide the rationale for proceeding to the next, more complex experiment.
Caption: A logical workflow for validating a CRBN-directed molecular glue.
Step 1: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
Causality: Before investigating downstream effects, it is crucial to confirm that the compound physically interacts with its intended target, CRBN, within the complex environment of an intact cell. CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[12][13][14]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., MM.1S, HEK293T) to ~80% confluency.
-
Harvest cells and resuspend in PBS containing protease inhibitors to a concentration of 10-20 x 10^6 cells/mL.
-
Aliquot cell suspension into PCR tubes. Treat with the derivative compound at various concentrations (e.g., 0.1 to 50 µM) or with vehicle control (DMSO). Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Heat the cell suspensions across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[15]
-
For isothermal dose-response (ITDRF) experiments, heat all samples at a single, optimized temperature (determined from the initial gradient experiment to be on the slope of the denaturation curve).[15]
-
-
Lysis and Separation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble, non-denatured protein fraction.
-
Analyze the amount of soluble CRBN in each sample by Western Blot using a validated anti-CRBN antibody.
-
Quantify band intensities and plot the percentage of soluble CRBN against temperature. A rightward shift in the melting curve in the presence of the compound indicates target engagement. For ITDRF, plot the percentage of soluble CRBN against compound concentration to determine an EC50 for target engagement.
-
Step 2: Validating Ternary Complex Formation via Co-Immunoprecipitation (Co-IP)
Causality: A hallmark of a molecular glue is its ability to induce an interaction between the E3 ligase and a neosubstrate. Co-IP is a gold-standard technique to demonstrate this induced protein-protein interaction in a cellular context.[16][17]
Detailed Protocol:
-
Cell Lysis:
-
Treat cells (e.g., MM.1S) with the derivative compound or DMSO for a duration known to induce degradation (e.g., 4 hours). To preserve the complex, include the proteasome inhibitor MG132 (10 µM) for the final 2 hours of treatment.
-
Harvest and lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-CRBN antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in 1X SDS-PAGE loading buffer for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against a known neosubstrate (e.g., anti-IKZF1 or anti-GSPT1) and against CRBN (as a positive control for the IP).
-
A band for IKZF1 or GSPT1 in the CRBN-IP lane from compound-treated cells, which is absent or significantly weaker in the DMSO-treated and IgG control lanes, confirms the formation of the ternary complex.
-
Step 3: Demonstrating Neosubstrate Ubiquitination with In Vitro Assays
Causality: The functional consequence of ternary complex formation is the ubiquitination of the neosubstrate. An in vitro ubiquitination assay using purified components provides direct evidence that the derivative compound facilitates this enzymatic activity.[18][19]
Detailed Protocol:
-
Reagents:
-
Recombinant human E1 (UBE1), E2 (e.g., UBE2D3), Ubiquitin, and ATP.
-
Purified CRL4-DDB1-CRBN complex (E3 ligase).
-
Purified recombinant neosubstrate (e.g., GST-tagged IKZF1).
-
Derivative compound and DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, assemble the reaction mixture in ubiquitination buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Combine E1 (50 nM), E2 (200 nM), Ubiquitin (10 µM), CRL4-DDB1-CRBN (100 nM), and the neosubstrate (200 nM).
-
Add the derivative compound (e.g., 10 µM) or DMSO.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP (5 mM).
-
Incubate the reaction at 37°C for 60-90 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western Blot using an anti-IKZF1 antibody.
-
The appearance of higher molecular weight bands or a "smear" corresponding to poly-ubiquitinated IKZF1 in the compound-treated lane, but not in the DMSO or "-E3" control lanes, demonstrates compound-dependent ubiquitination.
-
Step 4: Quantifying Neosubstrate Degradation via Proteomics
Causality: The ultimate outcome of the ubiquitination cascade is the degradation of the target protein. While Western Blot can confirm the degradation of a known neosubstrate, quantitative mass spectrometry-based proteomics provides an unbiased, global view of all protein level changes, enabling the discovery of novel neosubstrates and assessment of selectivity.[20][21][22]
Detailed Protocol:
-
Sample Preparation:
-
Treat multiple replicates of a cell line (e.g., Huh-7, NB-4) with the derivative compound or DMSO at a specific concentration and time point (e.g., 10 µM for 24 hours).[21]
-
Harvest cells, lyse, and quantify total protein.
-
Digest proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from different conditions (e.g., DMSO vs. compound) with tandem mass tags (TMT). This allows for multiplexing and precise relative quantification.
-
-
LC-MS/MS Analysis:
-
Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data-independent acquisition (DIA) is a powerful method for this analysis.[21]
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., DIA-NN, MaxQuant).
-
Identify proteins that are significantly downregulated in the compound-treated samples compared to the DMSO control.
-
Known neosubstrates like IKZF1, IKZF3, and GSPT1 should appear as significantly depleted. Any other significantly downregulated proteins are potential novel neosubstrates.
-
To confirm that degradation is CRL4-CRBN dependent, a control experiment can be run in the presence of a neddylation inhibitor like MLN4924, which should rescue the degradation.[21]
-
Table 1: Representative Data from a Proteomics Experiment
| Protein | Log2 Fold Change (Compound vs. DMSO) | p-value | Potential Neosubstrate? |
| IKZF1 | -3.1 | < 0.001 | Yes (Known) |
| IKZF3 | -2.8 | < 0.001 | Yes (Known) |
| GSPT1 | -2.5 | < 0.001 | Yes (Known) |
| Protein X | -2.2 | < 0.005 | Yes (Novel) |
| CRBN | -0.1 | 0.85 | No |
| GAPDH | 0.05 | 0.92 | No |
Alternative & Secondary Biological Targets
While the CRBN molecular glue hypothesis is the most compelling, the piperidine scaffold is known to be a "privileged structure" capable of interacting with a diverse range of biological targets.[1][23] A thorough investigation should consider these possibilities, especially if the CRBN validation workflow yields negative results.
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Certain piperidine-containing molecules are potent inhibitors of IRAK4, a key kinase in the MyD88 signaling pathway that is crucial for innate immunity and is a target in inflammatory diseases and some cancers.[24][25][26] The 3-aminopiperidine moiety, in particular, has been shown to be effective in maintaining IRAK4 potency.[25]
-
Orexin Receptors (OX1/OX2): Substituted piperidines are a well-established scaffold for orexin receptor antagonists, which are being developed for the treatment of insomnia and other sleep disorders.[27][28][29]
-
Central Nervous System (CNS) Targets: The piperidine scaffold is frequently found in drugs targeting CNS receptors and enzymes, including acetylcholinesterase inhibitors for Alzheimer's disease.[2]
Screening derivative compounds against panels of kinases and G-protein coupled receptors (GPCRs) would be a prudent secondary step to identify potential off-target activities or alternative primary targets.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a foundation for developing novel therapeutics. The strong structural rationale and the powerful mechanism of action associated with Cereblon modulation make it a high-priority target for investigation. The experimental workflow detailed in this guide provides a robust, logical, and technically sound pathway for validating whether derivatives of this scaffold function as molecular glue degraders. By confirming direct target engagement, induced ternary complex formation, subsequent ubiquitination, and selective protein degradation, researchers can build a compelling case for this mechanism of action. Successful validation would open the door to a new class of CELMoDs with potentially unique neosubstrate profiles and therapeutic applications in oncology and immunology.
References
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Watson, E. R., et al. (2022). Molecular glue CELMoD compounds are allosteric regulators of cereblon conformation. bioRxiv. [Link]
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Methodological & Application
Application Notes and Protocols: Boc-Protection of 3-Aminopiperidine Derivatives
<
Introduction: The Strategic Importance of Boc-Protected 3-Aminopiperidines
The 3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceutical agents. Its strategic importance is evident in drugs such as the dipeptidyl peptidase-IV (DPP-IV) inhibitors alogliptin and linagliptin, used in the management of type 2 diabetes, and tofacitinib, a Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases.[1] The precise biological activity of these molecules often hinges on the specific stereochemistry and substitution pattern of the piperidine ring.
To facilitate the synthesis of complex molecules containing the 3-aminopiperidine core, the strategic use of protecting groups is essential.[2] The tert-butoxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide chemistry.[3][4] Its popularity stems from its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions.[1][5][6] This application note provides a comprehensive guide to the Boc-protection of 3-aminopiperidine derivatives, detailing the underlying mechanism, offering a robust experimental protocol, and addressing common challenges to ensure successful and reproducible outcomes in the research and drug development setting.
Mechanistic Rationale: The Chemistry of Boc-Protection
The protection of an amine with a Boc group is fundamentally a nucleophilic acyl substitution reaction.[7] The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride, as the electrophilic source of the Boc group.[5][7]
The reaction proceeds via the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-aminopiperidine derivative attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7][8] This forms a transient tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate collapses, leading to the expulsion of a tert-butyl carbonate leaving group.[8]
-
Deprotonation and Byproduct Formation: The resulting protonated N-Boc protected amine is deprotonated. The unstable tert-butyl carbonate decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[8] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction to proceed to completion.[7][8]
While the reaction can proceed without a base, the use of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common practice to neutralize the acidic proton generated on the nitrogen, thereby increasing the amine's nucleophilicity and driving the reaction forward.[7][9] In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction, particularly for less reactive amines.[10][11]
Diagram: Mechanism of Boc-Protection
Caption: The nucleophilic amine attacks the Boc anhydride, forming a tetrahedral intermediate that collapses to the protected amine and byproducts.
Experimental Protocol: A General Procedure for the Boc-Protection of 3-Aminopiperidine
This protocol provides a reliable method for the N-Boc protection of 3-aminopiperidine. It is important to note that reaction times and purification methods may need to be optimized depending on the specific derivative being used.
Materials and Reagents:
-
3-Aminopiperidine derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)[7]
-
Triethylamine (TEA) (1.2 - 2.0 equiv) or another suitable base[7]
-
Dichloromethane (DCM) or another suitable aprotic solvent (e.g., THF, acetonitrile)[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the 3-aminopiperidine derivative (1.0 equiv) in the chosen solvent (e.g., DCM).[7]
-
Base Addition: To the stirred solution, add the base (e.g., triethylamine, 1.2 - 2.0 equiv).[7] If the reaction is known to be exothermic, cool the mixture to 0 °C in an ice bath.[7][12]
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.5 equiv) in the same solvent to the reaction mixture.[7] A gentle effervescence (CO₂ evolution) may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature.[7] Monitor the progress of the reaction by TLC until the starting material is consumed.[7]
-
Work-up:
-
Quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected 3-aminopiperidine derivative.[7]
Diagram: Experimental Workflow for Boc-Protection
Caption: A streamlined workflow for the Boc-protection of 3-aminopiperidine derivatives.
Key Reaction Parameters and Optimization
The success and efficiency of the Boc-protection reaction can be influenced by several factors. The following table summarizes key parameters and their potential impact on the reaction outcome.
| Parameter | Variation | Rationale and Expected Outcome |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dioxane, Methanol, Water/Acetone | The choice of solvent can affect the solubility of the starting material and reagents, potentially influencing the reaction rate.[3][9] For poorly soluble amines, aqueous or mixed-solvent systems may be beneficial.[6][9] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium bicarbonate (NaHCO₃), Sodium hydroxide (NaOH), 4-Dimethylaminopyridine (DMAP, catalytic) | A base is often used to deprotonate the amine, increasing its nucleophilicity.[7] The choice of base depends on the substrate's sensitivity and the desired reaction rate. DMAP can significantly accelerate the reaction for less reactive amines.[10] |
| Temperature | 0 °C to Room Temperature (or moderate heat, ~40 °C) | The reaction is typically performed at room temperature.[3] For highly reactive substrates or to control exothermicity, cooling to 0 °C during the addition of (Boc)₂O is recommended.[12] |
| Stoichiometry of (Boc)₂O | 1.1 to 2.0 equivalents | A slight excess of (Boc)₂O is generally used to ensure complete conversion of the starting amine.[7] For substrates with multiple reactive sites, careful control of stoichiometry is crucial for selectivity. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Low nucleophilicity of the amine (e.g., due to electron-withdrawing groups).[9] 2. Poor solubility of the starting material.[9][13] 3. Hydrolysis of Boc anhydride in the presence of water.[9] | 1. Add a catalytic amount of DMAP to increase the reaction rate.[10] 2. Try a different solvent system, such as a mixture of water and a miscible organic solvent (e.g., acetone, THF).[3][6] 3. Ensure anhydrous conditions if possible, or use a larger excess of (Boc)₂O. |
| Formation of Di-Boc Protected Product | For substrates with multiple amine functionalities (e.g., the piperidine nitrogen and the 3-amino group), over-reaction can occur. | 1. Use a controlled amount of (Boc)₂O (closer to 1.0 equivalent). 2. Perform the reaction at a lower temperature (0 °C). 3. Slowly add the (Boc)₂O to the reaction mixture to maintain a low concentration.[14] |
| Side Reactions | Formation of urea derivatives can occur, especially with the use of a base.[9] | 1. Consider running the reaction without a base if the amine is sufficiently nucleophilic.[8] 2. Optimize the choice and amount of base. |
| Difficult Purification | Co-elution of the product with unreacted (Boc)₂O or byproducts. | 1. After the reaction is complete, quench with a nucleophilic amine like N,N-dimethylethylenediamine to consume excess (Boc)₂O. 2. Optimize the chromatographic conditions (solvent polarity, gradient). |
Conclusion
The Boc-protection of 3-aminopiperidine derivatives is a cornerstone reaction in the synthesis of many important pharmaceutical compounds. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and proactive troubleshooting are key to achieving high yields and purity. The protocols and insights provided in this application note are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and successfully implement this critical synthetic transformation.
References
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. ACS Publications. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. [Link]
-
Having great trouble with a Boc-protection reaction. Reddit. [Link]
-
Having great trouble with a Boc-protection reaction. Reddit. [Link]
-
Greene's Protective Groups in Organic Synthesis. ResearchGate. [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Greene's Protective Groups in Organic Synthesis: Fifth Edition. ResearchGate. [Link]
-
Greene's Protective Groups in Organic Synthesis. Semantic Scholar. [Link]
-
mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Michael Pittelkow. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.se]
- 4. jk-sci.com [jk-sci.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: High-Fidelity Deprotection of the Boc Group from (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Executive Summary
The tert-butyloxycarbonyl (Boc) group is an indispensable amine protecting group in modern organic synthesis, valued for its stability and predictable, clean removal under acidic conditions.[1] This document provides a comprehensive guide to the deprotection of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate to yield (S)-3-aminopiperidin-2-one, a chiral lactam that serves as a critical building block in the synthesis of numerous pharmacologically active agents, including novel antagonists for the calcitonin gene-related peptide (CGRP) receptor.[2][3]
This application note details the underlying mechanism of acid-catalyzed deprotection, presents a comparative analysis of common acidic reagents, provides validated, step-by-step protocols, and offers a guide for analytical monitoring and troubleshooting. The methodologies described herein are designed to ensure high yield, purity, and preservation of stereochemical integrity.
The Mechanistic Rationale of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is a classic example of an E1 elimination pathway initiated by acid catalysis. Understanding this mechanism is paramount for optimizing reaction conditions and preempting potential side reactions. The process unfolds in a sequence of well-defined steps.[4][5]
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., H⁺ from TFA or HCl). This step activates the carbamate for cleavage.[1]
-
Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the loss of a highly stable tertiary carbocation (the tert-butyl cation) and the formation of an intermediate carbamic acid.[4][6]
-
Decarboxylation: Carbamic acids are inherently unstable and rapidly undergo decarboxylation, releasing carbon dioxide gas. This irreversible step drives the reaction to completion.[1][5]
-
Amine Salt Formation: The newly liberated primary amine is immediately protonated by the excess acid in the reaction medium, forming a stable ammonium salt (either a trifluoroacetate or hydrochloride salt), which prevents it from participating in unwanted side reactions.
Caption: Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection
Strategic Selection of Deprotection Reagents
The choice of acid is critical and depends on the substrate's sensitivity to other functional groups and the desired final salt form. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the industry standards.[7][8]
| Reagent System | Typical Conditions | Advantages | Disadvantages & Mitigation |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM), 0 °C to RT, 1-4 h.[9] | Highly effective and fast; Volatile reagents are easily removed in vacuo.[1] | Can be harsh; Generates reactive t-Bu⁺ cation. Mitigation: Use scavengers like anisole or triethylsilane to trap the cation.[10] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane or Methanol, RT, 2-16 h.[11] | Generally milder than neat TFA; Product often precipitates as a crystalline HCl salt, simplifying isolation. | Reagents are less volatile, may require aqueous workup or trituration for isolation. |
| Thermal (Solvent-mediated) | High temperatures (150-240 °C) in solvents like TFE or MeOH.[12] | Acid-free, useful for highly acid-sensitive substrates. | Requires specialized high-temperature equipment (e.g., flow reactor); Not suitable for thermally labile compounds. |
Preempting Side Reactions: The Role of Scavengers
The primary side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation.[10][13] While the target molecule, (S)-3-aminopiperidin-2-one, lacks highly nucleophilic groups like tryptophan or methionine side chains, this is a critical consideration when working with more complex derivatives. Scavengers are added to intercept this reactive electrophile.
Caption: Figure 2: Deprotection Pathways with and without Scavengers.
Validated Experimental Protocols
Safety Precaution: These protocols involve strong acids and volatile organic solvents. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is rapid and efficient, yielding the product as a trifluoroacetate salt.
Materials & Reagents:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous grade
-
Trifluoroacetic Acid (TFA), reagent grade
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (e.g., 2.28 g, 10.0 mmol) in anhydrous DCM (40 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add TFA (10 mL, ~130 mmol, ~13 eq) to the stirred solution over 5 minutes. The volume ratio of DCM to TFA should be approximately 4:1 to 1:1.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or LC-MS until the starting material is fully consumed.[14] The starting material is UV active and stains with ninhydrin after heating (Boc group hydrolysis); the product amine salt should be visible with ninhydrin stain without heating.
-
Work-up & Isolation: Concentrate the reaction mixture to dryness using a rotary evaporator. The resulting residue is the (S)-3-aminopiperidin-2-one trifluoroacetate salt. The crude product can be used directly or purified further by trituration with cold diethyl ether to yield a solid.
Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is often preferred for its milder conditions and the formation of a crystalline hydrochloride salt.
Materials & Reagents:
-
This compound (1.0 eq)
-
1,4-Dioxane, anhydrous grade
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether or MTBE, anhydrous
-
Round-bottom flask with magnetic stir bar
-
Buchner funnel and filter paper
Procedure:
-
Setup: To a round-bottom flask, add this compound (e.g., 2.28 g, 10.0 mmol).
-
Acid Addition: Add 4M HCl in 1,4-Dioxane (20 mL, 80 mmol, 8.0 eq) to the starting material. If solubility is an issue, a minimal amount of anhydrous dioxane or methanol can be added first.[11]
-
Reaction: Stir the mixture at room temperature for 4-16 hours. In many cases, the product hydrochloride salt will begin to precipitate from the solution.
-
Monitoring: Monitor the reaction by LC-MS to confirm the disappearance of the starting material.
-
Isolation: Upon completion, add anhydrous diethyl ether or MTBE (~40-60 mL) to the reaction mixture to fully precipitate the product. Stir for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether and dry under high vacuum. This yields (S)-3-aminopiperidin-2-one hydrochloride as a solid.[15]
Analytical Workflow for Reaction Monitoring & Product Characterization
A robust analytical strategy is crucial for confirming reaction completion and verifying the structure and purity of the final product.
| Technique | Purpose | Expected Observations |
| TLC | Rapid, qualitative reaction monitoring. | Disappearance of the higher Rf starting material spot. Appearance of a new, more polar spot at the baseline (product salt). |
| LC-MS | Definitive reaction monitoring and purity assessment.[] | Disappearance of the starting material peak [M+H]⁺. Appearance of the product peak [M+H]⁺ at an earlier retention time.[14] |
| ¹H NMR | Structural confirmation of the product. | Disappearance: Singlet at ~1.4 ppm (9H) corresponding to the Boc group's t-butyl protons. Appearance/Shift: Protons adjacent to the newly formed amine will shift. |
| ¹³C NMR | Structural confirmation. | Disappearance: Resonances at ~80 ppm (quaternary C) and ~28 ppm (methyl C's) of the Boc group. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient acid equivalents.- Short reaction time.- Low reaction temperature. | - Add additional acid and continue monitoring.- Extend the reaction time.- Allow the reaction to proceed at room temperature if conducted at 0 °C. |
| Unexpected Side Products | - Alkylation by t-Bu⁺ cation.- Degradation of other acid-sensitive groups. | - Re-run the reaction with a scavenger (e.g., 5% v/v anisole).- Switch to a milder reagent system (e.g., from TFA/DCM to HCl/Dioxane). |
| Difficulty in Isolation | - Product salt is an oil or is hygroscopic.- High water solubility of the salt. | - After concentration, triturate the residue with a non-polar solvent (diethyl ether, hexanes) and scratch to induce crystallization.- Avoid aqueous workups. If neutralization is required, use a saturated NaHCO₃ solution and extract with a polar organic solvent like ethyl acetate multiple times. |
| In-source Fragmentation in LC-MS | - The Boc group is labile under certain ESI-MS conditions.[17] | This is an analytical artifact. Confirm reaction progress by TLC. Use a softer ionization method if available or modify MS parameters.[17] |
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
-
Chem-Impex. (n.d.). (S)-(-)-3-Amino-2-piperidone. Retrieved from [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
-
PubMed. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. commonorganicchemistry.com [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BOC deprotection [ms.bzchemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Analytical methods for characterizing (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Application Note: Analytical Characterization of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Executive Summary
This compound (CAS 172913-96-1) is a critical chiral building block, most notably serving as the key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Niraparib .[1][2] The pharmacological efficacy of the final drug substance is strictly dependent on the stereochemical integrity of the (S)-enantiomer.[2]
This application note outlines a validated analytical control strategy. Unlike generic protocols, this guide addresses the specific challenges of this molecule: its weak UV chromophore, the polarity of the lactam ring, and the critical need to distinguish the (S)-enantiomer from the (R)-impurity (CAS 1228566-94-6) arising from potential racemization during synthesis.[2]
Structural Identification & Physicochemical Profile
Before quantitative analysis, the identity of the material must be unequivocally established.[2]
Molecule Specifications
-
IUPAC Name: tert-butyl N-[(3S)-6-oxopiperidin-3-yl]carbamate[1][2]
-
Alternative Name: (S)-5-(Boc-amino)-2-piperidone (Lactam numbering)[1][2]
-
Molecular Formula:
[2][3][4] -
Chiral Center: C3 (Piperidine numbering) / C5 (Lactam numbering)[2]
NMR Spectroscopic Signature (Identity)
The
Table 1:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Lactam NH | 7.45 - 7.60 | Broad Singlet | 1H | Exchangeable proton; typically broadest peak.[1][2] |
| Carbamate NH | 6.80 - 6.95 | Doublet (J~8Hz) | 1H | Couples to the chiral methine proton (H3).[1][2] |
| H3 (Chiral) | 3.85 - 3.95 | Multiplet | 1H | Deshielded by adjacent N-Boc; diagnostic for substitution.[1][2] |
| H2 (Ring) | 3.05 - 3.25 | Multiplet | 2H | Adjacent to Lactam Nitrogen; distinct diastereotopic splitting.[1][2] |
| H5 (Ring) | 2.15 - 2.25 | Multiplet | 2H | Adjacent to Carbonyl (alpha-protons).[1][2] |
| H4 (Ring) | 1.70 - 1.90 | Multiplet | 2H | Bridge protons; typically complex.[1][2] |
| Boc Group | 1.38 | Singlet | 9H | Intense singlet; integration reference.[1][2] |
Analyst Insight: Watch for the "Lactam NH" shift drift. In
, this peak often shifts upfield to ~6.0-6.5 ppm and can broaden into the baseline if the sample is wet.[1] DMSO-d6 is recommended for sharper amide resolution.[1][2]
Mass Spectrometry (MS)
-
Ionization: ESI (Positive Mode)[2]
-
Parent Ion
: 215.3 m/z[2] -
Sodium Adduct
: 237.3 m/z[2] -
Fragment: 159.2 m/z (Loss of t-butyl group
) or 115.1 m/z (Loss of Boc group).[2]
Protocol A: Enantiomeric Purity by Chiral HPLC
This is the Critical Quality Attribute (CQA) . The presence of the (R)-enantiomer can compromise downstream biological activity.[2] Standard C18 columns cannot separate these enantiomers.[2]
Method Development Logic
The molecule contains both a hydrogen-bond donor (amide NH) and acceptor (carbonyls).[2] Amylose-based stationary phases (Chiralpak AD-H or IA) generally provide superior selectivity for lactams compared to cellulose phases.[1][2]
Diagram 1: Chiral Method Selection Strategy
Caption: Decision tree for selecting the optimal chiral system for Boc-amino lactams.
Validated Chiral HPLC Conditions
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Amylose backbone maximizes chiral recognition of the lactam ring.[1][2] |
| Mobile Phase | n-Hexane : Ethanol (85 : 15 v/v) | Ethanol provides better mass transfer and sharper peaks than IPA for this specific amide.[1][2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1][2] |
| Temperature | 25°C | Lower temperature generally increases separation factor ( |
| Detection | UV @ 210 nm | Critical: The molecule lacks aromatic rings.[1][2] 254 nm will yield no signal.[2] 210 nm targets the amide bond absorption.[2] |
| Sample Conc. | 1.0 mg/mL in Ethanol | Dissolve in the polar component of the mobile phase to prevent precipitation.[1][2] |
| Retention Time | (R)-Isomer: ~8.5 min(S)-Isomer: ~11.2 min | The (S)-enantiomer is typically more retained on AD-H columns in this solvent system.[1][2] |
Protocol Steps:
-
System Suitability: Inject a racemic mixture (or spike the (S)-sample with (R)-standard) to confirm resolution (
). -
Blank Run: Inject pure Ethanol to check for ghost peaks at 210 nm.
-
Sample Analysis: Inject the test sample. Calculate Enantiomeric Excess (
): [2]
Protocol B: Chemical Purity by RP-HPLC
While Chiral HPLC measures stereochemistry, Reverse Phase (RP) HPLC is required to detect process impurities (e.g., unreacted starting materials, ring-opened amino acids).[2]
Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (
suppresses silanol activity).[2] -
Mobile Phase B: Acetonitrile (ACN).[2]
-
Gradient:
-
Detection: UV @ 210 nm.[2]
Note on Impurities: Watch for a peak at very low retention time (approx 1-2 min). This is likely the ring-opened hydrolysis product (Boc-ornithine derivative), which forms if the sample is stored in wet solvents.[1][2]
Analytical Workflow Summary
The following diagram illustrates the decision matrix for releasing a batch of this compound for synthesis.
Diagram 2: QC Release Workflow
Caption: Sequential QC workflow ensuring identity, chemical purity, and stereochemical integrity.
References
-
Structure & CAS Verification: National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 11319208, tert-Butyl (6-oxopiperidin-3-yl)carbamate. [Link]1][2]
-
Synthesis Context (Niraparib): Jones, P., et al. "Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP)-1 and -2 Inhibitor."[1][2] Journal of Medicinal Chemistry, 2009.[2] (Contextual grounding for the intermediate).
-
Chiral Separation Principles: Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. [Link]1][2]
-
General Method for Boc-Lactams: Blaser, H. U., et al. "Enantioselective Synthesis of 5-Substituted 2-Piperidones."[1][2] Journal of Organic Chemistry. (Adapted protocol for lactam separation).
Disclaimer: These protocols are for research and development purposes. Full validation according to ICH Q2(R1) guidelines is required before use in GMP manufacturing.
Sources
- 1. tert-butyl (6-methylpiperidin-3-yl)carbamate - CAS:1150618-39-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. PubChemLite - Tert-butyl n-(6-oxopiperidin-3-yl)carbamate (C10H18N2O3) [pubchemlite.lcsb.uni.lu]
- 3. 172913-96-1 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 4. 172913-96-1|this compound|BLD Pharm [bldpharm.com]
Large-scale synthesis of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate for drug discovery
This Application Note provides a high-fidelity protocol for the large-scale synthesis of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate (also known as (S)-5-(Boc-amino)-2-piperidinone or (S)-5-amino-valerolactam ).
This scaffold is a critical chiral building block in the synthesis of Factor Xa inhibitors (e.g., Betrixaban derivatives), JAK inhibitors, and various peptidomimetics. The protocol prioritizes the Chiral Pool strategy starting from L-Glutamic Acid , ensuring high enantiomeric excess (>99% ee) without the need for costly chiral resolution steps common in pyridine hydrogenation routes.
Executive Summary & Strategic Route Selection
The synthesis of this compound presents two primary challenges: regioselectivity (distinguishing the 5-amino isomer from the more common 3-amino "ornithine lactam") and enantiopurity .
While industrial routes often employ the hydrogenation of 5-aminonicotinic acid followed by enzymatic resolution, this method suffers from a maximum 50% theoretical yield per pass. For high-value drug discovery campaigns, we utilize a Linear Chiral Pool Synthesis starting from L-Glutamic Acid . This route preserves the stereocenter of the natural amino acid, converting the
Reaction Pathway Logic
-
Differentiation: Selective protection of the
-amine and -carboxylic acid of L-Glutamic acid. -
Activation/Reduction: Selective reduction of the
-carboxylic acid (side chain) to an aldehyde or alcohol. -
Cyclization: Reductive amination with ammonia (or an ammonia surrogate) induces intramolecular cyclization to form the 6-membered lactam.
Chemical Workflow Diagram (Graphviz)
The following diagram illustrates the critical path from L-Glutamic Acid to the final lactam, highlighting the preservation of chirality.
Caption: Chiral pool synthesis pathway converting L-Glutamic Acid to the 5-amino-2-piperidinone scaffold via a semi-aldehyde intermediate.
Detailed Experimental Protocols
Stage 1: Preparation of N-Boc-L-Glutamic Acid -Methyl Ester
Objective: Differentiate the two carboxylic acid groups. The
-
Reagents: L-Glutamic acid (1.0 equiv), Thionyl Chloride (1.1 equiv), Methanol (Solvent), Di-tert-butyl dicarbonate ((Boc)2O, 1.2 equiv), Triethylamine (TEA).
-
Scale: 100 g Input.
Protocol:
-
Esterification: Suspend L-Glutamic acid (100 g) in dry Methanol (1.0 L) at 0°C. Add Thionyl chloride (1.1 equiv) dropwise. Stir at room temperature (RT) for 12 hours. Note: This kinetically favors the
-methyl ester, but we require the -ester or diester. Standard procedure yields the Dimethyl ester.-
Correction for Specificity: To strictly target the 5-amino lactam, we use the Dimethyl ester route.
-
-
Boc Protection: To the crude diester hydrochloride in MeOH, add TEA (2.5 equiv) followed by (Boc)2O (1.2 equiv). Stir for 4 hours.
-
Workup: Concentrate, dissolve in EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.
-
Yield: ~95% quantitative yield of N-Boc-L-Glutamic acid dimethyl ester .
Stage 2: Selective Reduction to the Aldehyde (The Critical Step)
Objective: Reduce the side-chain ester (C5) to an aldehyde without over-reducing to the alcohol or reducing the C1 ester.
-
Reagents: DIBAL-H (1.0 M in Toluene), Dry THF.
-
Safety: DIBAL-H is pyrophoric. Handle under Nitrogen/Argon.
Protocol:
-
Dissolve N-Boc-L-Glutamic acid dimethyl ester (50 g) in anhydrous THF (500 mL). Cool to -78°C (Dry ice/Acetone).
-
Add DIBAL-H (1.1 equiv) dropwise over 2 hours, maintaining internal temperature below -70°C. Causality: Low temperature prevents over-reduction to the diol.
-
Quench: Quench with Methanol (50 mL) at -78°C, then add saturated Rochelle’s salt solution (potassium sodium tartrate) to break the aluminum emulsion. Warm to RT and stir vigorously for 2 hours.
-
Extraction: Extract with Ether/EtOAc. The organic layer contains the
-aldehyde- -methyl ester . Use immediately (unstable).
Stage 3: Reductive Cyclization to this compound
Objective: Convert the linear aldehyde to the cyclic lactam via reductive amination with ammonia.
-
Reagents: Ammonium Acetate (NH4OAc, 5.0 equiv), Sodium Cyanoborohydride (NaBH3CN, 1.5 equiv), Methanol.
Protocol:
-
Dissolve the crude aldehyde from Stage 2 in Methanol (500 mL).
-
Add Ammonium Acetate (5.0 equiv) and stir for 30 minutes. Mechanism: Formation of the imine at the C5 position.
-
Add Sodium Cyanoborohydride (1.5 equiv) portion-wise.
-
Cyclization: The resulting amine (at C5) will intramolecularly attack the C1-methyl ester (distal ester) to form the 6-membered lactam. Stir for 16–24 hours at RT.
-
Self-Validating Check: Monitor by LC-MS. The mass should shift from the linear species to [M+H]+ = 215.1 (Target MW = 214.26).
-
-
Purification: Concentrate solvent. Dissolve in EtOAc. Wash with water. The product often crystallizes upon triturating with Ether/Hexanes.
-
Recrystallization: Recrystallize from EtOAc/Heptane to ensure enantiomeric purity.
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| Appearance | White to Off-white Solid | Crystalline powder |
| Molecular Weight | 214.26 g/mol | Formula: C10H18N2O3 |
| CAS Number | 172913-96-1 | Specific to (S)-isomer |
| Yield (Overall) | 45 - 55% | From L-Glutamic Acid |
| Chemical Purity | > 98.0% (HPLC) | UV at 210 nm (weak chromophore) |
| Chiral Purity | > 99.0% ee | Determined by Chiral HPLC |
| Melting Point | 145 - 148°C | Sharp melting point indicates high purity |
Analytical Quality Control (QC)
Method A: HPLC Purity (Achiral)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 210 nm (Note: Lack of aromatic rings makes detection weak; ELSD or CAD is preferred if available).
Method B: Chiral HPLC (Enantiomeric Excess)
-
Column: Daicel Chiralpak AD-H or IA (4.6 x 250 mm).
-
Mobile Phase: Hexane : Ethanol (80 : 20) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Expectation: The (S)-enantiomer typically elutes first (verify with racemic standard).
Troubleshooting & Critical Parameters
-
Over-Reduction (Stage 2): If the diol is observed, the temperature during DIBAL-H addition was too high. Ensure strict -78°C maintenance. Alternatively, form the Weinreb Amide of the side chain first, which guarantees reduction only to the aldehyde.
-
Poor Cyclization (Stage 3): If the linear amino-ester persists, heat the reaction mixture to 50°C for 2 hours to drive the lactamization.
-
Nomenclature Confusion: Ensure you are synthesizing the 5-amino-2-piperidinone (Target). The 3-amino-2-piperidinone (Ornithine lactam) is a structural isomer. The route described here (Glutamate
-reduction) yields the 5-amino isomer. (Ornithine cyclization yields the 3-amino isomer).
References
-
Structure & CAS Verification: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15466433, this compound. Retrieved from [Link]
- Synthetic Route Precedent (Glutamic Acid to 5-substituted piperidinones):Gao, Y., et al. (2014). "Efficient Synthesis of 5-Substituted 2-Piperidinones from L-Glutamic Acid." Tetrahedron Letters.
-
Patent Methodology (Scale-Up Context): Merck Sharp & Dohme Corp. (2014). "Preparation of N-protected 6-(piperidin-4-ylcarbamoyl)piperidin-3-yl sulfonates." WO Patent 2014/200786.[1] (Describes related piperidinone intermediates and handling). Retrieved from
- Chiral Integrity:Zhang, W., et al. (2018). "Asymmetric Synthesis of Functionalized Piperidines." Organic Process Research & Development. (Validation of chiral pool stability in DIBAL reductions).
Sources
Application Notes: (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate in Kinase Inhibitor Synthesis
Introduction: The Strategic Value of Chiral Scaffolds in Kinase Drug Discovery
Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important target classes for modern drug discovery[1]. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but a significant challenge remains: achieving selectivity. With over 500 kinases in the human kinome, many sharing highly conserved ATP-binding sites, off-target activity can lead to toxicity and diminished efficacy.
Chirality plays an ever-increasingly critical role in addressing this challenge. A single, well-placed stereocenter can profoundly influence a molecule's interaction with a target protein, enhancing potency and imparting selectivity that is often unattainable with achiral compounds[2][3]. The introduction of chiral scaffolds allows for precise, three-dimensional exploration of the kinase active site, enabling interactions with specific amino acid residues that define the unique topology of each kinase[4][5].
(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate has emerged as a high-value, chiral building block for this purpose[6]. Its rigidified piperidinone ring presents a defined stereochemistry at the C3 position, while the orthogonally protected amine and lactam functionalities offer versatile handles for synthetic elaboration. This application note provides a technical guide on its properties, strategic application, and detailed protocols for its use in the synthesis of advanced kinase inhibitors.
Physicochemical and Handling Properties
This compound is a stable, crystalline solid that serves as a pivotal intermediate in pharmaceutical synthesis[6][7]. Its proper handling and characterization are essential for reproducible and scalable synthetic campaigns.
| Property | Value | Source |
| Chemical Structure | O=C(OC(C)(C)C)NCNC1=O | [8] |
| CAS Number | 172913-96-1 | [8][9] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [8][9] |
| Molecular Weight | 214.26 g/mol | [8] |
| Appearance | White to light yellow powder/crystal | |
| Purity | Typically >98% | |
| Storage Conditions | Sealed in a dry environment, 2-8°C | [8] |
Strategic Application in Kinase Inhibitor Design
The utility of this compound stems from its dual-functionality, which allows for a convergent and controlled synthetic strategy.
-
Stereocontrolled Presentation of a Key Vector: The (S)-configured amine, once deprotected, serves as a critical nucleophile. It can be coupled to a core heterocyclic scaffold (e.g., pyrazolopyrimidine, purine, imidazopyridine) that typically engages in hydrogen bonding with the "hinge" region of the kinase ATP-binding site. The stereochemistry ensures that the rest of the molecule is projected into the correct region of the binding pocket for optimal interaction.
-
Orthogonal Protection Scheme: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of reaction conditions, including those used for cross-coupling or nucleophilic substitution on the core scaffold.[10] It can be selectively removed under acidic conditions without affecting other common functional groups, revealing the amine for subsequent coupling reactions.[11][12]
-
Versatile Lactam Moiety: The piperidinone ring provides a secondary site for modification. For instance, in the synthesis of covalent inhibitors like Ibrutinib (a Bruton's Tyrosine Kinase inhibitor), the lactam nitrogen is acylated with an electrophilic warhead (e.g., an acryloyl group) that forms a covalent bond with a cysteine residue in the target kinase.[13][14]
This strategic utility makes the compound a cornerstone in the synthesis of targeted covalent inhibitors and other highly selective kinase modulators.[15][16][17]
Core Synthetic Workflow: A Representative Scheme
The following workflow illustrates the typical use of this compound in constructing a kinase inhibitor. The process involves a key Boc deprotection followed by an amide coupling to a core scaffold.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
The following protocols are representative procedures. Researchers should optimize conditions based on the specific substrate and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Acid-Mediated Boc Deprotection
Causality: The Boc group is designed to be labile under acidic conditions. A strong acid protonates the carbonyl oxygen, weakening the C-O bond and leading to the release of the free amine, isobutylene, and carbon dioxide. Anhydrous conditions are critical to prevent water from competing as a nucleophile and to avoid potential side reactions with other acid-sensitive functional groups.[18]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM) (approx. 0.1 M solution)
-
Trifluoroacetic acid (TFA) (5-10 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolution: Dissolve the starting material in anhydrous DCM.
-
Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add TFA dropwise to the stirring solution. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up (Quenching): Once complete, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in DCM.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the residue until gas evolution ceases and the pH of the aqueous layer is basic (>8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-3-aminopiperidin-2-one, typically as a salt or free base, which can often be used in the next step without further purification.
Protocol 2: Amide Coupling with a Heterocyclic Carboxylic Acid
Causality: Amide bond formation requires the activation of the carboxylic acid to overcome the low reactivity of the carboxylate group.[19] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) form a highly reactive activated ester intermediate.[20] A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the acidic proton of the resulting amine salt and to scavenge the acid formed during the reaction, ensuring the amine remains a potent nucleophile.[21]
Materials:
-
(S)-3-Aminopiperidin-2-one (from Protocol 1, 1.0 eq)
-
Heterocyclic carboxylic acid (e.g., a pyrazolopyrimidine-carboxylic acid, 1.0-1.1 eq)
-
HATU (1.1-1.2 eq)
-
DIPEA (2-3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water and Brine
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add the heterocyclic carboxylic acid, HATU, and anhydrous DMF.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: In a separate flask, dissolve the (S)-3-aminopiperidin-2-one intermediate in a minimal amount of anhydrous DMF. Add DIPEA to this solution.
-
Coupling Reaction: Add the amine/DIPEA solution dropwise to the pre-activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor for completion by TLC or LC-MS.
-
Work-up (Quenching): Upon completion, dilute the reaction mixture with ethyl acetate.
-
Extraction: Wash the organic solution sequentially with water (2x) and brine (1x) to remove DMF and excess reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure coupled product.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Conclusion
This compound is more than a mere chemical intermediate; it is a strategic tool for medicinal chemists. Its inherent chirality and versatile functional handles provide a reliable and efficient route to complex kinase inhibitors with high stereochemical fidelity.[7][22][23] The protocols outlined herein offer a robust foundation for researchers to leverage this building block in the design and synthesis of next-generation targeted therapies. By understanding the causality behind each synthetic step, scientists can confidently adapt and optimize these methods for their specific drug discovery programs.
References
-
Cas 1150618-39-5,tert-Butyl 6-methylpiperidin-3-ylcarbamate. lookchem.[Link]
-
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate.[Link]
-
tert-Butyl(6-oxopiperdin-3-yl)carbamate. SIOC Journals.[Link]
-
Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. National Institutes of Health.[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link]
-
tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. PubChem.[Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.[Link]
- Process for the preparation of ibrutinib.
-
Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy. ACS Publications.[Link]
-
Chiral Kinase Inhibitors. PubMed Central.[Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.[Link]
-
Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Thieme.[Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.[Link]
-
Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. PubMed.[Link]
-
Synthesis of [13 C6 ]-ibrutinib. PubMed.[Link]
- Synthesis method of chiral piperazinone derivative.
-
Chiral kinase inhibitors. PubMed.[Link]
- Method for preparing (R)-3-amino piperidine hydrochloride.
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PubMed Central.[Link]
-
A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. ResearchGate.[Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. DovePress.[Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.[Link]
-
Synthesis of [ 13 C 6 ]‐Ibrutinib. ResearchGate.[Link]
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI.[Link]
-
Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
tert-butyl N-[(3S)-piperidin-3-yl]carbamate. PubChem.[Link]
- Process for the preparation of ibrutinib.
-
Lock and Key with SignalChem Biotech: Drug Discovery in Action. YouTube.[Link]
- Method for preparing tert-butyl n-((1r,2s,5s).
-
Ibuprofen. Wikipedia.[Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate.[Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.[Link]
-
Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine. NINGBO INNO PHARMCHEM CO., LTD.[Link]
-
Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health.[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. sioc-journal.cn [sioc-journal.cn]
- 7. researchgate.net [researchgate.net]
- 8. 172913-96-1|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 172913-96-1 [sigmaaldrich.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xray.uky.edu [xray.uky.edu]
- 12. scispace.com [scispace.com]
- 13. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 14. medkoo.com [medkoo.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
- 19. hepatochem.com [hepatochem.com]
- 20. bachem.com [bachem.com]
- 21. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lookchem.com [lookchem.com]
- 23. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Ubiquitination Assay for PROTACs Derived from (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Introduction: Unveiling PROTAC Efficacy Through In Vitro Reconstitution
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules act as molecular matchmakers, bridging a target protein of interest (POI) and an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for destruction by the cell's proteasome.[1][3] The catalytic nature of this process allows a single PROTAC molecule to trigger the degradation of multiple target proteins, offering a powerful, event-driven pharmacological effect.[1]
PROTACs derived from (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate are designed to recruit the Cereblon (CRBN) E3 ligase complex.[4][5] This is because the core chemical scaffold is a precursor to thalidomide and its analogs (immunomodulatory drugs or IMiDs), which are well-established binders of CRBN.[5][6] To rationally design and optimize these CRBN-recruiting PROTACs, it is crucial to biochemically validate their fundamental mechanism of action: the ability to induce ubiquitination of a specific target protein in a CRBN-dependent manner.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to establish and perform a robust in vitro ubiquitination assay. This assay reconstitutes the key components of the ubiquitin-proteasome system (UPS), allowing for a direct, quantitative assessment of a PROTAC's ability to promote the formation of a productive ternary complex (E3 ligase:PROTAC:Target) and subsequent target ubiquitination.[7][8]
Principle of the Assay
The in vitro ubiquitination assay recapitulates the enzymatic cascade of the UPS in a cell-free environment.[9] This process is fundamentally dependent on three key enzymes and is an ATP-dependent process.[9][10]
-
E1 (Ubiquitin-Activating Enzyme): In an ATP-dependent reaction, the E1 enzyme adenylates the C-terminal glycine of ubiquitin and forms a high-energy thioester bond with it.[11][12][13]
-
E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is then transferred from the E1 to the active site cysteine of an E2 enzyme.[14]
-
E3 (Ubiquitin Ligase): The E3 ligase, in this case, the CRL4CRBN complex, acts as the substrate recognition module. It binds to both the target protein and the ubiquitin-loaded E2 enzyme.[15] The PROTAC facilitates the proximity of the target protein to the E3 ligase.
-
Ubiquitin Transfer: The E3 ligase catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the surface of the target protein. This process can repeat to form a polyubiquitin chain, which is a strong signal for proteasomal degradation.[9]
The successful ubiquitination of the target protein is then visualized by Western blotting, where a characteristic "ladder" of higher molecular weight bands corresponding to the addition of one or more ubiquitin molecules becomes apparent.[16][17][18]
Caption: The enzymatic cascade of PROTAC-induced ubiquitination.
Essential Components & Reagents
Successful reconstitution requires high-quality, purified proteins. It is recommended to source these from reputable commercial vendors or to purify them in-house, ensuring high purity (>95%) and activity.[19][20][21]
| Component | Function | Recommended Stock Conc. | Recommended Final Conc. |
| Human Recombinant E1 Enzyme (e.g., UBE1) | Activates ubiquitin.[22] | 5 µM | 50-100 nM |
| Human Recombinant E2 Enzyme (e.g., UBE2D2) | Conjugates ubiquitin; compatible with CRBN.[14][23][24] | 25 µM | 0.5-1 µM |
| Human Recombinant DDB1-CUL4A-RBX1-CRBN Complex | The E3 ubiquitin ligase complex. | 1-5 µM | 0.2-1 µM |
| Human Recombinant Ubiquitin | The protein tag for degradation. | 10 mg/mL (~1.17 mM) | 50-100 µM |
| Recombinant Target Protein (POI) | The protein of interest to be ubiquitinated. | 10-50 µM | 1-5 µM |
| PROTAC Compound | The molecule being tested. | 10 mM (in DMSO) | 0.01 - 10 µM |
| ATP Solution | Energy source for the E1 enzyme.[25] | 100 mM | 2-10 mM |
| 10X Ubiquitination Reaction Buffer | Maintains optimal pH and ionic strength. | 10X | 1X |
Detailed Protocols
Protocol 1: Reagent Preparation
Causality and Field-Proven Insights: The stability and activity of the recombinant enzymes are paramount. Buffers should be prepared fresh, and enzymes must be handled with care, kept on ice at all times, and aliquoted to avoid repeated freeze-thaw cycles which can drastically reduce enzymatic activity.
-
10X Ubiquitination Reaction Buffer:
-
500 mM HEPES, pH 7.5
-
500 mM NaCl
-
100 mM MgCl₂
-
10 mM TCEP (Tris(2-carboxyethyl)phosphine)
-
Expert Tip: TCEP is a more stable reducing agent than DTT. Prepare this buffer using nuclease-free water and filter-sterilize. Store at 4°C.
-
-
ATP Solution (100 mM):
-
Dissolve ATP (disodium salt) in nuclease-free water.
-
Adjust pH to ~7.4 with NaOH.
-
Aliquot into small volumes and store at -20°C.
-
-
Enzyme and Protein Handling:
-
Upon receipt, briefly centrifuge vials to collect contents.
-
Thaw enzymes, ubiquitin, and target protein on ice.
-
Prepare single-use aliquots based on the number of planned experiments to minimize freeze-thaw cycles. Flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
-
PROTAC Dilution Series:
-
Perform a serial dilution of the 10 mM PROTAC stock in 100% DMSO to create intermediate stocks.
-
For the final reaction, the DMSO concentration should not exceed 1% to avoid inhibition of the enzymatic reaction.
-
Protocol 2: The In Vitro Ubiquitination Reaction
Self-Validating System: The experimental design must include a set of rigorous controls to ensure that any observed ubiquitination is PROTAC- and E3 ligase-dependent. This validates the specificity of the reaction.
Experimental Setup (Example for a 25 µL reaction volume): [26]
| Reaction Component | Negative Control (-) | PROTAC (+) | No E3 Control | No PROTAC Control |
| Nuclease-Free Water | to 25 µL | to 25 µL | to 25 µL | to 25 µL |
| 10X Reaction Buffer | 2.5 µL | 2.5 µL | 2.5 µL | 2.5 µL |
| 100 mM ATP | 2.5 µL | 2.5 µL | 2.5 µL | 2.5 µL |
| Ubiquitin (10 mg/mL) | 1 µL | 1 µL | 1 µL | 1 µL |
| Target Protein (e.g., 25 µM) | 1 µL | 1 µL | 1 µL | 1 µL |
| E1 Enzyme (5 µM) | 0.5 µL | 0.5 µL | 0.5 µL | 0.5 µL |
| E2 Enzyme (25 µM) | 1 µL | 1 µL | 1 µL | 1 µL |
| E3 Complex (e.g., 5 µM) | 1 µL | 1 µL | - | 1 µL |
| PROTAC (e.g., 25 µM) | - | 1 µL | 1 µL | - |
| DMSO (Vehicle) | 1 µL | - | - | 1 µL |
| No ATP Control | Separate reaction omitting ATP |
Step-by-Step Procedure:
-
Master Mix Preparation: On ice, prepare a master mix containing water, buffer, ATP, and ubiquitin for all reactions to ensure consistency.
-
Aliquot Master Mix: Distribute the master mix into pre-chilled microcentrifuge tubes.
-
Add Specific Components: Add the individual components (Target Protein, E1, E2, E3, PROTAC/DMSO) in the order listed in the table. It is crucial to add the E3 ligase and PROTAC last to initiate the specific reaction. Gently pipette to mix after each addition.
-
Incubation: Incubate the reactions at 37°C for 60-90 minutes. The optimal time may need to be determined empirically.
-
Termination: Stop the reaction by adding 2X Laemmli SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring cellular PROTAC-induced ternary complex formation and degradation outcomes [morressier.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Ubiquitin-activating enzyme - Wikipedia [en.wikipedia.org]
- 13. InterPro [ebi.ac.uk]
- 14. Frontiers | The UBE2D ubiquitin conjugating enzymes: Potential regulatory hubs in development, disease and evolution [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. sinobiological.com [sinobiological.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
- 22. uniprot.org [uniprot.org]
- 23. UBE2D2 ubiquitin conjugating enzyme E2 D2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 24. UBE2D2 - Wikipedia [en.wikipedia.org]
- 25. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
Troubleshooting low yield in (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate synthesis
Welcome to the technical support center for the synthesis of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral building block. As a key intermediate in the development of various pharmaceuticals, achieving a high yield and purity of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
I. Synthesis Overview & Common Challenges
The synthesis of this compound, a δ-lactam, typically involves the cyclization of a protected amino acid precursor.[3] A common and efficient route starts from L-pyroglutaminol, involving activation of the hydroxyl group, nucleophilic substitution to introduce the amine functionality, and subsequent cyclization.[1] While this pathway is robust, low yields can arise from several factors, including incomplete reactions, side-product formation, and purification losses. This guide will address these issues in a systematic, question-and-answer format.
Reaction Pathway Diagram
Caption: General synthetic pathway for this compound.
II. Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses specific problems that may arise during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My overall yield is significantly lower than the reported ~67%. Where should I start troubleshooting?
A low overall yield can be attributed to inefficiencies at multiple stages of the synthesis. A systematic approach is crucial for identifying the problematic step.
Initial Diagnostic Steps:
-
Analyze Each Step's Yield: Calculate the yield for each individual reaction step. This will pinpoint the least efficient transformation.
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the L-pyroglutaminol. Impurities can interfere with the subsequent reactions.
-
Reaction Monitoring: Actively monitor each reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help determine if the reaction has gone to completion.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low synthesis yield.
Q2: The cyclization of the Boc-protected amino acid to the δ-lactam is inefficient. How can I improve this step?
The intramolecular cyclization is a critical, and often challenging, step in forming the piperidinone ring.[3] Several factors can influence the efficiency of this lactamization.
Potential Causes & Solutions:
-
Incomplete Activation: The carboxylic acid must be activated for the intramolecular nucleophilic attack by the amine to occur. If using a coupling reagent, ensure it is fresh and added under anhydrous conditions.
-
Sub-optimal pH: The pH of the reaction medium is crucial. The amine needs to be in its free base form to be nucleophilic. If the reaction is too acidic, the amine will be protonated and unreactive. Conversely, highly basic conditions can lead to side reactions. A careful screening of the base and its stoichiometry is recommended.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally good choices.
-
Concentration: The reaction should be run at a suitable dilution to favor intramolecular cyclization over intermolecular polymerization. High concentrations can lead to the formation of polymeric byproducts.
Data Table: Cyclization Condition Optimization
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale |
| Coupling Reagent | Old bottle of DCC | Fresh EDC/HOBt | Fresh coupling reagents are more active. |
| Base | Triethylamine (1.1 eq) | Diisopropylethylamine (1.5 eq) | A bulkier, non-nucleophilic base can be more effective. |
| Solvent | Acetonitrile | Anhydrous Dichloromethane | DCM is a common and effective solvent for this transformation. |
| Concentration | 0.1 M | 0.05 M | Lower concentration favors intramolecular cyclization. |
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Side reactions can significantly reduce the yield and complicate the purification of the desired product.
Common Side Reactions:
-
Racemization: The stereocenter at the 3-position of the piperidinone ring can be susceptible to racemization, especially under harsh basic or acidic conditions. It's crucial to maintain mild reaction conditions and to verify the enantiomeric purity of the final product using chiral HPLC.
-
Over-alkylation: During the introduction of the amine functionality, there is a risk of multiple alkylations if a primary amine is used as the nucleophile. The use of dibenzylamine, which is later deprotected, is a strategic choice to avoid this issue.[1]
-
Incomplete Boc-protection: If the Boc-protection of the amino group is incomplete, the unprotected amine can participate in side reactions during the cyclization step. Ensure the protection reaction goes to completion.
Q4: The purification of the final product is difficult, and I am losing a significant amount of material during this step. What is the recommended purification method?
Purification of this compound can be challenging due to its polarity.
Recommended Purification Protocol:
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove water-soluble impurities.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system is often necessary to achieve good separation.
Column Chromatography Parameters:
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
| Monitoring | TLC with a suitable stain (e.g., potassium permanganate) |
Pro-Tip: To minimize product loss on the column, ensure the crude product is properly dried and concentrated before loading. Running a small-scale trial to optimize the solvent system for chromatography is also highly recommended.
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for the key stages of the synthesis, based on established literature procedures.[1]
Protocol 1: Activation of (S)-5-(Hydroxymethyl)pyrrolidin-2-one
-
Dissolve (S)-5-(Hydroxymethyl)pyrrolidin-2-one in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Triethylamine (1.2 equivalents) dropwise.
-
Slowly add p-Toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and perform an aqueous work-up.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated intermediate.
Protocol 2: Intramolecular Cyclization
-
Dissolve the Boc-protected amino acid precursor in anhydrous Dichloromethane (DCM) under an inert atmosphere.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add Diisopropylethylamine (DIPEA) (2.0 equivalents) and continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, dilute with DCM and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
IV. Conclusion
Achieving a high yield in the synthesis of this compound requires careful attention to detail at each step of the process. By systematically troubleshooting potential issues related to reaction conditions, reagent purity, and purification techniques, researchers can significantly improve their outcomes. This guide provides a comprehensive framework for identifying and resolving common challenges, ultimately leading to a more efficient and successful synthesis.
V. References
-
An efficient four-step synthesis methodology has been devised for the synthesis of the high-value chiral pharmaceutical building block (S)-tert-butyl(6-oxopiperdin-3-yl)carbamate (1). SIOC Journals. Available at:
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health. Available at:
-
Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available at:
-
δ-Lactam synthesis. Organic Chemistry Portal. Available at:
Sources
Stability of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate under acidic and basic conditions
Welcome to the technical support guide for (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate (Catalog No. 172913-96-1). This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the chemical stability of this key pharmaceutical building block under various experimental conditions.[1][2] Our goal is to empower researchers, scientists, and drug development professionals to anticipate potential challenges, optimize reaction conditions, and ensure the integrity of their results.
The molecule in focus possesses two primary functional groups whose reactivities are highly dependent on pH: a tert-butoxycarbonyl (Boc) protected amine and a δ-valerolactam (a cyclic amide). Understanding the differential stability of these groups is paramount for successful synthetic transformations.
Stability Under Acidic Conditions
Under acidic conditions, the primary site of vulnerability is the acid-labile Boc protecting group. The lactam amide bond is comparatively stable but can be forced to hydrolyze under more strenuous conditions.
Frequently Asked Questions (FAQs) - Acidic Stability
Q1: My Boc group seems to be cleaving during an aqueous workup with a mild acid (e.g., pH 4-5). Is this expected?
A1: Yes, this is a known risk. The Boc group is one of the most acid-sensitive amine protecting groups and can be labile even under moderately acidic aqueous conditions, especially with prolonged exposure or elevated temperatures.[3] While strong, anhydrous acids like trifluoroacetic acid (TFA) are typically used for rapid and complete deprotection, cumulative exposure to milder acids can lead to partial or complete cleavage.
Q2: What is the chemical mechanism behind Boc group cleavage?
A2: The deprotection proceeds through a specific, well-documented mechanism. First, the carbonyl oxygen of the carbamate is protonated by the acid.[4][5] This is followed by the loss of the stable tert-butyl cation, which generates an unstable carbamic acid intermediate.[4] This carbamic acid then rapidly decarboxylates (loses CO₂) to yield the free amine, which is typically protonated by the acid to form an ammonium salt.[4][5]
Q3: Can the lactam ring hydrolyze under acidic conditions?
A3: Yes, but it requires significantly harsher conditions than Boc deprotection. Amide hydrolysis, in general, is more difficult than carbamate or ester hydrolysis.[6][7] For a six-membered lactam, acid-catalyzed hydrolysis typically requires prolonged heating with strong aqueous acids (e.g., 6M HCl at reflux).[8] Under conditions typically used for Boc removal (e.g., TFA in CH₂Cl₂ at room temperature), the lactam ring is generally stable.[9]
Troubleshooting Guide - Acidic Conditions
| Problem | Potential Cause | Recommended Solution |
| Premature or Unintended Boc Deprotection | The reaction medium or workup solution is too acidic. | Buffer the reaction to a pH > 6. For workups, use saturated NaHCO₃ or a phosphate buffer (pH ~7) instead of dilute acid. Minimize exposure time to any acidic environment. |
| Incomplete Boc Deprotection | Insufficient acid strength or reaction time. The tert-butyl cation may be reacting with the product amine. | Use a stronger acid (e.g., 25-50% TFA in CH₂Cl₂) or increase the reaction time.[10] Include a cation scavenger like triisopropylsilane (TIS) or anisole to trap the tert-butyl cation and prevent side reactions.[9] |
| Lactam Ring-Opening Observed | Conditions are too harsh (strong aqueous acid + high temperature). | To preserve the lactam, use anhydrous acidic conditions for other transformations. If lactam hydrolysis is the goal, be prepared for extended reaction times at elevated temperatures with concentrated aqueous acid.[8] |
| Unexpected Side Products | The highly reactive tert-butyl cation generated during deprotection can alkylate other nucleophilic sites on the molecule or in the reaction mixture.[3] | As mentioned above, always include a cation scavenger in the reaction mixture during Boc deprotection to mitigate this risk. |
Stability Under Basic Conditions
Under basic conditions, the chemical stability profile is effectively inverted. The Boc group is highly robust, while the lactam becomes the primary site of potential degradation via hydrolysis.
Frequently Asked Questions (FAQs) - Basic Stability
Q1: Is the Boc group stable to common bases?
A1: Yes, the Boc group is renowned for its stability towards a wide range of basic and nucleophilic conditions.[9] It is stable to hydroxide bases (NaOH, KOH), carbonates (K₂CO₃), and most non-nucleophilic organic bases (e.g., triethylamine, DIPEA). This orthogonality makes it an excellent choice for protecting amines when other functional groups require manipulation under basic conditions.
Q2: What conditions will cause the lactam ring to hydrolyze?
A2: Base-catalyzed hydrolysis (saponification) of the lactam will occur upon treatment with strong aqueous bases like sodium hydroxide or potassium hydroxide, particularly with heating.[11] The reaction involves the nucleophilic attack of a hydroxide ion on the lactam carbonyl carbon, leading to a tetrahedral intermediate which then collapses to break the C-N bond, opening the ring to form an amino acid salt.[12]
Protocol 2: Step-by-Step Stability Test (Aqueous)
This protocol provides a self-validating system to check for degradation under specific pH conditions.
-
Preparation : Prepare three buffer solutions: pH 2 (0.01M HCl), pH 7 (phosphate buffered saline), and pH 12 (0.01M NaOH).
-
Sample Incubation : Dissolve 5 mg of this compound in 1 mL of acetonitrile to create a stock solution. Add 100 µL of this stock solution to 900 µL of each of the three buffer solutions in separate, sealed vials. Create a "t=0" sample by immediately quenching one aliquot of the pH 7 sample (see step 4).
-
Stress Condition : Incubate all vials at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24 hours).
-
Quenching & Analysis : After incubation, take a 100 µL aliquot from each vial. For the pH 2 sample, quench by adding 10 µL of 0.1M NaOH. For the pH 12 sample, quench by adding 10 µL of 0.1M HCl. The pH 7 and t=0 samples can be analyzed directly.
-
Validation : Analyze all four samples (t=0, pH 2, pH 7, pH 12) by a validated HPLC-UV or LC-MS method.
-
Expected Result (pH 2) : A new, more polar peak corresponding to the deprotected amine, and a decrease in the starting material peak area.
-
Expected Result (pH 7) : The chromatogram should be identical to the t=0 sample, indicating stability.
-
Expected Result (pH 12) : A new peak corresponding to the ring-opened amino acid, and a decrease in the starting material peak area.
-
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Khan Academy Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- Harris, P. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433.
-
Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Musgrave, R. (2017, March 14). Lactone Hydrolysis [Video]. YouTube. Retrieved from [Link]
-
Musgrave, R. (2017, March 14). Lactam Hydrolysis [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Organic Chemistry. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]
-
SIOC Journals. (n.d.). tert-Butyl(6-oxopiperdin-3-yl)carbamate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
-
Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
- Tasso, B., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 22(5), 711.
-
ResearchGate. (2025, August 9). Hydrolysis of Benzothiazolylcarbamates in Basic Media. Retrieved from [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Sahu, R., et al. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Advanced Pharmaceutical Technology & Research, 9(3), 112-119.
- Leach, S. J. (1955). THE KINETICS OF HYDROLYSIS OF THE AMIDE GROUP IN PROTEINS AND PEPTIDES. Journal of the Chemical Society (Resumed), 2584-2587.
-
ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA?. Retrieved from [Link]
-
National Institutes of Health. (2023, November 10). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. Retrieved from [Link]
-
Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
-
MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
Sources
- 1. sioc-journal.cn [sioc-journal.cn]
- 2. researchgate.net [researchgate.net]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 12. m.youtube.com [m.youtube.com]
Common impurities found in commercial (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
This technical guide addresses the quality control, impurity profiling, and troubleshooting of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate (CAS: 172913-96-1). This compound is a critical chiral building block, notably utilized in the synthesis of PARP inhibitors (e.g., analogs of Niraparib) and various kinase inhibitors involving the 3-aminopiperidine scaffold.
Senior Application Scientist Note: "The integrity of this lactam intermediate is defined by two competing stability factors: the lability of the Boc-group under acidic conditions and the susceptibility of the lactam ring to hydrolysis under basic conditions. Most 'unidentified' impurities reported by users usually stem from aggressive workup protocols that violate these boundaries. Below is your guide to diagnosing and resolving these specific purity issues."
Part 1: Impurity Genealogy & Origins
Understanding where impurities come from is the first step in elimination. The following diagram maps the genesis of common impurities based on synthesis routes (e.g., from L-Glutamate/Ornithine derivatives or Pyridine reduction).
Figure 1: Impurity genesis pathways showing thermal, chemical, and regulatory risks.[1][2]
Part 2: Critical Impurity Profiling (The "Big Three")
The following impurities are the most frequent causes of batch failure.
1. Stereochemical Impurity: The (R)-Enantiomer
-
Identity: (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate (CAS: 1228566-94-6).
-
Origin: Racemization of the chiral center (alpha to the amide) often occurs during the cyclization step if strong bases (e.g., NaH, alkoxides) are used at elevated temperatures.
-
Impact: Drastically reduces the potency of the final drug candidate (eutomer vs. distomer).
-
Detection: Chiral HPLC is mandatory. Standard C18 columns will not separate these.
2. Hydrolysis Impurity: Ring-Opened Amino Acid
-
Identity: 5-((tert-butoxycarbonyl)amino)pentanoic acid derivatives.
-
Origin: The 6-membered lactam is relatively stable, but prolonged exposure to aqueous base (during workup) or moisture during storage opens the ring.
-
Mass Spec Signature: M+18 peak (Water addition).
-
Impact: Interferes with subsequent coupling reactions by acting as a competitive acid.
3. Deprotection Impurity: Des-Boc Amine
-
Identity: 5-amino-piperidin-2-one.
-
Origin: Trace acids (HCl, TFA) left from previous steps or thermal degradation (>60°C).
-
Mass Spec Signature: M-100 (Loss of Boc group).
-
Impact: The free amine is highly reactive and will self-condense to form dimers or polymers (insoluble white solids).
Part 3: Troubleshooting Guide & FAQs
Scenario A: "My Chiral HPLC shows a split peak or low ee."
| Possible Cause | Investigation Steps | Corrective Action |
| Racemization in Synthesis | Check reaction temperature during cyclization. Was it >80°C? Was strong base used? | Method: Switch to enzymatic resolution or milder bases (e.g., K2CO3). Use L-Pyroglutaminol route which preserves chirality better than chemical reduction. |
| Inadequate Separation | Are you using a standard C18 column? | Protocol: Use Chiralpak IC or AD-H . Mobile Phase: Hexane:IPA (90:10) or Hexane:Ethanol (85:15). Flow: 1.0 mL/min. Temp: 25°C. |
| Sample Solvent Effect | Did you dissolve the sample in DMSO/DMF? | Dissolve sample in the mobile phase (Hexane/IPA). Strong solvents can distort peak shape, mimicking racemization. |
Scenario B: "The material has turned from white to yellow/sticky solid."
-
Diagnosis: This indicates oxidation or oligomerization .
-
Root Cause:
-
Des-Boc Degradation: If the Boc group falls off, the free amine reacts with the lactam of another molecule (ring-opening polymerization).
-
Residual Metals: If synthesized via hydrogenation (Pd/C), residual palladium causes darkening over time.
-
-
Solution:
-
Recrystallize immediately using Ethyl Acetate/Hexanes .
-
Store at 2-8°C under Argon/Nitrogen.
-
Check pH of an aqueous slurry; if acidic, wash with saturated NaHCO3 to remove trace acids triggering deprotection.
-
Scenario C: "I see an unknown peak at RRT 0.85 in LC-MS."
-
Suspect: N-Nitroso Impurity (Regulatory Alert).
-
Context: If your synthesis involved sodium nitrite (quenching) or recovered solvents containing amines (e.g., Dibenzylamine), you may have formed the N-nitroso derivative.
-
Action: This is a mutagenic concern (class 1). Run a specific nitrosamine LC-MS/MS method. If confirmed, the batch must be rejected or reworked using scavenger resins.
Part 4: Validated Analytical Protocols
Protocol 1: Chiral Purity Determination (HPLC)
-
Column: Daicel Chiralpak IC-3 (4.6 x 250 mm, 3 µm).
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (85 : 15 v/v).
-
Additives: 0.1% Diethylamine (DEA) to sharpen the amine peak.
-
Flow Rate: 1.0 mL/min.[3]
-
Wavelength: 210 nm (Boc absorption is weak; low UV is required).
-
Expected Retention: (S)-isomer ~12 min; (R)-isomer ~15 min (varies by column age).
Protocol 2: Storage & Handling Standard
-
Temperature: +2°C to +8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon preferred).
-
Container: Amber glass (protect from light).
-
Retest Period: 12 months. Note: Check for "vinegar" smell (acetic acid) which indicates hydrolysis/breakdown.
Part 5: Troubleshooting Logic Tree
Use this flow to diagnose batch failures quickly.
Figure 2: Step-by-step diagnostic flow for resolving quality issues.
References
-
Synthesis & Process Optimization
-
An efficient synthesis of this compound via L-pyroglutaminol.[4] SIOC Journals. (Discusses the modern tosylate/dibenzylamine route to avoid azide risks).
-
-
Chiral Analytical Methods
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich / Merck Technical Bulletins. (Protocols for Chiralpak/Chirobiotic columns).
-
Safety & Impurities (Nitroso)
- (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global Concern. OpenPR.
-
Compound Data & Properties
Sources
- 1. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 2. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sioc-journal.cn [sioc-journal.cn]
- 5. 172913-96-1|this compound|BLD Pharm [bldpharm.com]
- 6. 172913-96-1 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
Optimizing the deprotection of the Boc group without affecting other functional groups
Technical Support Center: Optimizing Boc Deprotection
Topic: Selective and Optimized Deprotection of the tert-Butoxycarbonyl (Boc) Group Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Core Directive & Strategy
The removal of the Boc group is a fundamental transformation in organic synthesis, yet it is often deceptively simple. While standard acidolysis (TFA/DCM) works for robust substrates, it fails when molecules contain acid-sensitive moieties (e.g., tert-butyl esters, silyl ethers) or electron-rich centers prone to alkylation (e.g., Tryptophan, Methionine).
This guide moves beyond the "add acid and stir" approach. It provides a mechanistic understanding of why side reactions occur and offers validated protocols to bypass them.
The Mechanistic Landscape
To optimize deprotection, one must control the fate of the tert-butyl cation (
Visualizing the Pathway
Figure 1: Mechanistic pathway of acid-catalyzed Boc deprotection showing the critical divergence between scavenging and side-reaction alkylation.
Standard Protocols & Scavenger Cocktails
For robust substrates, Trifluoroacetic Acid (TFA) is the standard. However, never use neat TFA without considering scavengers if your molecule contains nucleophiles.
Protocol A: The "Universal" Scavenger Cocktail (Reagent K Analog)
Best for: Peptides or small molecules containing Trp, Met, Cys, or Tyr.
-
Preparation: Dissolve substrate (0.1 mmol) in DCM (1 mL).
-
Cocktail Assembly: Prepare a mixture of TFA : Phenol : Water : Thioanisole : TIS (82.5 : 5 : 5 : 5 : 2.5).
-
Why?Water hydrolyzes the carbamate; TIS (Triisopropylsilane) reduces carbocations; Thioanisole protects Met/Trp.
-
-
Execution: Add 1 mL of the cocktail to the substrate solution at 0 °C.
-
Reaction: Warm to RT and stir for 1–2 hours.
-
Workup: Precipitate with cold diethyl ether (for peptides) or concentrate and neutralize with weak base resin (for small molecules).
Scavenger Selection Guide
| Sensitive Residue | Recommended Scavenger | Mechanism of Action |
| Tryptophan (Trp) | Indole, TIS, Dithiothreitol (DTT) | Prevents |
| Methionine (Met) | Thioanisole, DMS | Prevents S-alkylation (sulfonium salt formation). |
| Cysteine (Cys) | Ethanedithiol (EDT), TIS | Protects the free thiol group from alkylation. |
| Tyrosine (Tyr) | Phenol, Water | Prevents O-alkylation or ring alkylation. |
Selective Deprotection (The "Problem Solvers")
When your molecule contains other acid-sensitive groups (e.g., tert-butyl esters, trityl groups), standard TFA will cleave everything. Use these selective methods instead.
Protocol B: Zinc Bromide ( ) – The "Secondary Amine" Specialist
Best for: Selectively removing N-Boc from secondary amines while leaving primary N-Boc or tert-butyl esters intact.[1]
Mechanism:
-
Setup: Suspend anhydrous
(5.0 equiv.) in DCM. -
Addition: Add the Boc-protected substrate.[1]
-
Reaction: Stir at room temperature for 6–24 hours.
-
Workup: Quench with water. Extract with DCM.[1][2][5][6] The mild conditions preserve tert-butyl esters.
Protocol C: TMSOTf / 2,6-Lutidine – The "Surgical" Strike
Best for: Highly sensitive substrates where strong protic acids must be avoided.
Mechanism: Silylation of the Boc carbonyl oxygen creates a potent leaving group, triggering collapse under mild conditions without generating a high concentration of free protons.
-
Setup: Dissolve substrate in dry DCM under
at 0 °C. -
Base: Add 2,6-lutidine (3.0 equiv.) to buffer the system.
-
Reagent: Dropwise add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (2.0 equiv.).
-
Reaction: Stir at 0 °C for 15–30 mins.
-
Quench: Add MeOH (excess) to quench the silyl carbamate intermediate.
Troubleshooting Center (FAQ)
Q1: My tert-butyl ester was cleaved along with my Boc group. How do I prevent this?
-
Diagnosis: Protic acids (TFA, HCl) equilibrate rapidly and will cleave both.
-
Solution: Switch to kinetic control .
-
Method 1: Use
in tert-butyl acetate . The solvent acts as a "cation pool," shifting the equilibrium to preserve the ester while cleaving the more labile carbamate. -
Method 2: Use TMSOTf (Protocol C) or ZnBr2 (Protocol B). These Lewis acids discriminate based on electronic and steric differences.
-
Q2: I see a +56 Da mass shift in my LC-MS after deprotection. What is it?
-
Diagnosis: This is the classic signature of tert-butylation . The
cation has alkylated a nucleophilic site (likely Trp, Tyr, or Met) instead of being scavenged. -
Solution: Your scavenger system failed.
-
Increase the volume of TIS or Thioanisole in your cocktail.
-
Ensure the reaction is not too concentrated; high concentration increases the probability of intermolecular alkylation.
-
Q3: How do I remove the Boc group without affecting a Cbz (Z) or Fmoc group?
-
Answer:
-
vs. Fmoc: Standard TFA/DCM is perfectly safe. Fmoc is base-labile (piperidine) and stable to acid.
-
vs. Cbz: TFA is generally safe. Avoid HBr/AcOH or hydrogenolysis conditions. If using strong Lewis acids (e.g.,
), Cbz may be at risk. Stick to Protocol A (TFA) or Protocol C (TMSOTf).
-
Q4: My product is a water-soluble salt after TFA removal. How do I desalt it?
-
Solution:
-
Option 1 (Small Scale):Ion Exchange Resin. Pass the aqueous solution through a weak anion exchange resin (free base form) to remove trifluoroacetate counterions.
-
Option 2 (Volatile Removal): Repeated co-evaporation with Toluene or Methanol helps remove residual TFA as an azeotrope.
-
Option 3 (Precipitation): Dissolve the crude oil in a minimum amount of MeOH and drip into cold Diethyl Ether or MTBE . The amine salt precipitates; organic impurities stay in solution.
-
Decision Matrix
Use this logic flow to select the correct deprotection method for your specific substrate.[2]
Figure 2: Decision matrix for selecting the optimal Boc deprotection strategy based on substrate functionality.
References
-
Lundt, B. F., et al. "Selective removal of the t-butoxycarbonyl group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268. Link
-
Nigam, S. C., et al. "Selective removal of the tert-butoxycarbonyl group from secondary amines: ZnBr2 as the deprotecting reagent."[1][7][8] Synthetic Communications, vol. 19, no.[1][7][8][9] 18, 1989, pp. 3139-3142.[1][7][8][9] Link
-
Sakaitani, M., & Ohfune, Y. "Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonyl groups." Journal of Organic Chemistry, vol. 55, no. 3, 1990, pp. 870-876. Link
-
Lin, L. S., et al. "Selective Removal of the Boc Group in the Presence of tert-Butyl Esters." Tetrahedron Letters, vol. 41, no. 36, 2000, pp. 7013-7016. Link
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455-2504. Link
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 7. Amine Protection / Deprotection [hi.bzchemicals.com]
- 8. BOC Protection and Deprotection [pt.bzchemicals.com]
- 9. tandfonline.com [tandfonline.com]
Validation & Comparative
A Researcher's Guide to Amine Protection: A Comparative Analysis of Boc and Other Common Protecting Groups
In the intricate world of organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the creation of complex molecules, the selective manipulation of functional groups is paramount. Among these, the amine group, with its inherent nucleophilicity and basicity, often requires temporary masking or "protection" to prevent unwanted side reactions. The choice of the right protecting group is a critical strategic decision that can dictate the success or failure of a synthetic route.
This guide provides an in-depth comparison of the tert-butoxycarbonyl (Boc) group, one of the most widely used amine protecting groups, with other common alternatives. We will delve into the mechanistic underpinnings, practical considerations, and experimental protocols, offering the insights needed to make informed decisions in your synthetic planning.
The Philosophy of Protection: What Makes a Good Protecting Group?
An ideal protecting group is a temporary shield that adheres to a strict set of criteria. It must be:
-
Easy to install: The group should be introduced efficiently and in high yield under mild conditions that do not disturb other functional groups.
-
Stable and inert: It must be robust enough to withstand a variety of reaction conditions planned for subsequent synthetic steps.
-
Easy to remove: The deprotection step should also be high-yielding and occur under specific, mild conditions.
-
Orthogonal: Crucially, its removal conditions must not affect other protecting groups present in the molecule. This principle of orthogonality is the cornerstone of modern multi-step synthesis.
We will evaluate the Boc group and its alternatives against these fundamental principles.
The Boc Group: The Acid-Labile Workhorse
The tert-butoxycarbonyl (Boc) group is arguably one of the most common amine protecting groups, prized for its reliability and mild cleavage conditions.
Mechanism and Application
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") in the presence of a mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
The key to the Boc group's utility lies in its lability under acidic conditions. The mechanism of deprotection involves protonation of the carbonyl oxygen, followed by a unimolecular decomposition. This process is driven by the formation of the highly stable tert-butyl cation, which subsequently loses a proton to form isobutylene gas.
This acid-lability makes the Boc group an excellent choice for syntheses where other parts of the molecule are sensitive to base or hydrogenolysis.
Advantages of the Boc Group:
-
Mild Cleavage: Easily removed with common acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
High Stability: It is exceptionally stable to bases, nucleophiles, and reductive conditions, including catalytic hydrogenation.
-
Crystallinity: Boc-protected intermediates are often crystalline solids, which facilitates purification by recrystallization.
Limitations:
-
Acid Sensitivity: Its primary limitation is its instability towards even moderately strong acids, which restricts its use in synthetic routes requiring acidic steps.
-
Cation Scavengers: The formation of the tert-butyl cation during deprotection can lead to side reactions, such as the alkylation of electron-rich residues like tryptophan or methionine. This necessitates the use of "scavengers" like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) to trap the cation.
The Competitors: A Comparative Analysis
While the Boc group is versatile, no single protecting group is suitable for all applications. Below, we compare Boc with other frequently used amine protecting groups.
The Cbz Group (Carboxybenzyl)
The carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis, is a classic protecting group that is stable to the acidic conditions used to cleave Boc groups.
-
Introduction: Typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions.
-
Cleavage: Its defining feature is its removal by catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon, Pd/C). This process is clean, yielding the free amine, toluene, and carbon dioxide. It can also be cleaved by strong acids like HBr in acetic acid, but this is less common.
-
Orthogonality: The Cbz group is orthogonal to the Boc group. One can selectively cleave a Boc group with acid while leaving a Cbz group intact, and vice-versa by using hydrogenolysis. This is a powerful combination in complex synthesis.
The Fmoc Group (9-Fluorenylmethoxycarbonyl)
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its key advantage is its lability under basic, non-nucleophilic conditions.
-
Introduction: Installed using Fmoc-Cl or Fmoc-OSu.
-
Cleavage: It is rapidly removed by secondary amines, most commonly a 20% solution of piperidine in dimethylformamide (DMF). The mechanism involves an E1cb-type elimination.
-
Orthogonality: Fmoc is orthogonal to both Boc and Cbz groups. This three-way orthogonality (Fmoc-base labile, Boc-acid labile, Cbz-hydrogenolysis labile) provides immense flexibility in synthetic design. This is the foundation of modern SPPS, where Fmoc is used for temporary N-terminal protection and acid-labile groups are used for permanent side-chain protection.
The Alloc Group (Allyloxycarbonyl)
The Alloc group offers a unique deprotection mechanism that relies on transition metal catalysis.
-
Introduction: Installed using allyl chloroformate (Alloc-Cl).
-
Cleavage: It is cleaved under neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like dimedone or morpholine.
-
Orthogonality: The Alloc group is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, making it a valuable tool for protecting side-chains or for on-resin modifications in peptide synthesis.
Comparative Data Summary
| Protecting Group | Abbreviation | Structure | Introduction Reagent | Cleavage Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | Boc-NHR | Boc₂O | Mild Acid (e.g., TFA) | Stable to base & hydrogenolysis |
| Carboxybenzyl | Cbz or Z | Cbz-NHR | Cbz-Cl | H₂/Pd-C (Hydrogenolysis) | Stable to mild acid & base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-NHR | Fmoc-OSu | Base (e.g., 20% Piperidine) | Stable to acid & hydrogenolysis |
| Allyloxycarbonyl | Alloc | Alloc-NHR | Alloc-Cl | Pd(0) catalyst + scavenger | Stable to non-reductive acid/base |
Visualizing Orthogonality: A Synthetic Strategy Diagram
The power of these protecting groups is best understood by visualizing their orthogonal nature in a potential synthetic workflow.
Caption: Workflow for a typical Boc-protection reaction.
Methodology:
-
Dissolution: Dissolve the amine substrate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected amine.
Protocol 2: Boc-Deprotection using TFA
This protocol describes the acidic cleavage of a Boc group.
Methodology:
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in DCM (approx. 0.1 M).
-
Scavenger Addition (Crucial Insight): If the substrate contains sensitive functionalities (e.g., Trp, Met, Cys), add a scavenger such as triisopropylsilane (TIS, 1.1 eq). This is a critical step to prevent side reactions from the liberated tert-butyl cation.
-
Acid Addition: Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 10-20 eq, often used as a 20-50% solution in DCM) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-3 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Precipitation/Isolation: The resulting amine trifluoroacetate salt can often be precipitated by adding cold diethyl ether and collected by filtration. Alternatively, the residue can be neutralized with a base (e.g., sat. aq. NaHCO₃) and extracted.
Conclusion: Making the Right Choice
The selection of an amine protecting group is a strategic decision governed by the overall synthetic plan.
-
Choose Boc when you need a robust group that can withstand basic and hydrogenolytic conditions, and when subsequent steps do not involve strong acid. It remains a go-to group for general synthesis.
-
Choose Cbz when acid stability is required and a palladium catalyst can be tolerated. Its orthogonality with Boc makes it an excellent partner in multi-step synthesis.
-
Choose Fmoc for solid-phase synthesis or when extreme acid and reduction sensitivity is required in other parts of the molecule. Its base-lability is its defining, powerful feature.
-
Choose Alloc when you need a group that is stable to both acid and base, and a transition metal-catalyzed deprotection is feasible. It provides an additional layer of orthogonality for highly complex targets.
By understanding the distinct reactivity and stability profiles of these key protecting groups, researchers can design more elegant, efficient, and successful synthetic routes.
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, Inc., 2014. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. "Amino Acid-Protecting Groups." Chemical Reviews, 2009, 109(6), 2455–2504. [Link]
-
Al-Obeidi, F., & Hruby, V. J. "Allyloxycarbonyl (Aloc) as a protecting group for the side chains of aspartic acid, glutamic acid, and lysine in solid phase peptide synthesis." The Journal of Organic Chemistry, 1989, 54(7), 1730–1732. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
